5-methyl-2-(2-nitrophenyl)-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
5-methyl-2-(2-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9N3O2/c1-7-6-11-10(12-7)8-4-2-3-5-9(8)13(14)15/h2-6H,1H3,(H,11,12) |
InChI Key |
ITMXODRRLHMCSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 5-methyl-2-(2-nitrophenyl)-1H-imidazole
This guide provides an in-depth technical analysis of 5-methyl-2-(2-nitrophenyl)-1H-imidazole , a critical heterocyclic building block used in medicinal chemistry for the development of bioactive scaffolds, including kinase inhibitors and potential antimicrobial agents.
Executive Summary
5-Methyl-2-(2-nitrophenyl)-1H-imidazole (CAS: 209251-82-1) is a substituted imidazole derivative characterized by an electron-withdrawing ortho-nitro group on the C2-phenyl ring. This structural feature imparts unique electronic and steric properties, distinguishing it from simple alkyl-imidazoles.[1] It serves as a versatile intermediate in the synthesis of 2-(2-aminophenyl)imidazoles (precursors to fused tricyclic systems) and is a pharmacophore scaffold in the design of p38 MAP kinase inhibitors and antifungal agents.
Chemical Identity & Molecular Modeling[1]
Nomenclature and Identifiers
-
IUPAC Name: 5-methyl-2-(2-nitrophenyl)-1H-imidazole
-
Synonyms: 4-methyl-2-(2-nitrophenyl)-1H-imidazole (tautomer), 2-(2-Nitro-phenyl)-4-methyl-1H-imidazole.
-
CAS Number: 209251-82-1
-
Molecular Formula:
-
Molecular Weight: 203.20 g/mol [1]
Structural Dynamics and Tautomerism
In solution, the imidazole ring exists in a rapid tautomeric equilibrium between the 1H- and 3H- forms. For this compound, the 4-methyl and 5-methyl positions are chemically equivalent unless the nitrogen is substituted.
Steric Conformation:
The ortho-nitro group exerts significant steric hindrance, forcing the phenyl ring to twist out of coplanarity with the imidazole ring. This "twisted" conformation reduces
Figure 1: Tautomeric equilibrium and steric influence of the ortho-nitro substituent.
Physicochemical Profiling
The presence of the nitro group significantly alters the acid-base profile compared to 4-methylimidazole.
| Property | Value (Experimental/Predicted) | Technical Note |
| pKa (Imidazolium) | ~5.8 - 6.2 | Lower than imidazole (6.[2]95) due to electron-withdrawing |
| LogP | 1.8 - 2.1 | Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant).[1] |
| H-Bond Donors | 1 (NH) | Critical for binding to Asp/Glu residues in kinase active sites.[1][2] |
| H-Bond Acceptors | 3 (N, NO | The nitro group acts as a weak acceptor.[1] |
| Melting Point | 174–176 °C | Crystalline solid structure stabilized by intermolecular H-bonds.[1] |
| Solubility | DMSO, Methanol, DMF | Poor water solubility at neutral pH; soluble in dilute acid (HCl).[1] |
Synthesis Protocols
Two primary pathways are established for the synthesis of 2-aryl-4-methylimidazoles. Method A is preferred for industrial scalability, while Method B offers higher regioselectivity in laboratory settings.[1]
Method A: Modified Debus-Radziszewski Synthesis
This one-pot multicomponent reaction condenses an aldehyde, a dicarbonyl, and ammonia.[1]
Reagents:
-
2-Nitrobenzaldehyde (1.0 eq)
-
Methylglyoxal (40% aq.[1] solution, 1.0 eq)
-
Ammonium Acetate (
, 4.0 eq) -
Solvent: Methanol or Acetic Acid
Protocol:
-
Dissolution: Dissolve 2-nitrobenzaldehyde (15.1 g, 100 mmol) in 150 mL of methanol.
-
Addition: Add methylglyoxal (18 g, 40% aq., 100 mmol) slowly to the solution.
-
Cyclization: Add ammonium acetate (30.8 g, 400 mmol) in portions.
-
Reaction: Reflux the mixture for 4–6 hours. Monitor via TLC (DCM:MeOH 95:5).[1]
-
Workup: Evaporate methanol. Neutralize the residue with 10%
to pH 8 to precipitate the free base.[1] -
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.
Method B: Amidine-Ketone Condensation (Hantzsch-Type)
This method avoids the formation of regioisomeric byproducts often seen in dicarbonyl condensations.[2]
Reagents:
Figure 2: Debus-Radziszewski synthetic pathway.
Biological & Pharmaceutical Applications[1][7][8][9][10][11][12][13][14]
Pharmacophore in Kinase Inhibition
The 2-aryl-imidazole scaffold is a bioisostere for the ATP-binding motif in many kinase inhibitors.
-
Mechanism: The imidazole N3 nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge region, while the N1-H donates a hydrogen bond to the backbone carbonyl.
-
Specificity: The ortho-nitro group provides a "gatekeeper" effect, restricting binding to kinases with larger hydrophobic pockets (e.g., p38 MAP kinase), preventing off-target binding to smaller kinases.[2]
Precursor for Benzimidazo-Fused Systems
Reduction of the nitro group to an amine (
-
Reaction: Hydrogenation (
, Pd/C) yields 2-(2-aminophenyl)-4-methylimidazole . -
Utility: This intermediate can react with aldehydes or phosgene to form imidazo[1,2-a]benzimidazoles , a class of compounds investigated for antiviral (anti-RSV) and anti-inflammatory activities.[1]
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye).[1][4] Potential sensitizer.[1]
-
Handling: Use localized ventilation.[1] Avoid dust formation.[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the methyl group or hydration.
-
Incompatibility: Strong oxidizing agents (risk of N-oxide formation) and strong acids.
References
-
Synthesis of 2-Substituted Imidazoles
- Title: "One-pot synthesis of 2,4,5-trisubstituted imidazoles using c
-
Source: Kidwai, M., et al. Journal of Chemical Sciences, 2008.[1]
- Context: Validates the aldehyde + dicarbonyl condens
-
Structural Properties of Nitroimidazoles
- Title: "Crystal structure and tautomerism of 4(5)
-
Source:Acta Crystallographica Section E, 2011.[1]
- Context: Provides crystallographic data supporting the hydrogen-bonding network and tautomeric preferences.
-
Biological Activity (Kinase Scaffolds)
-
CAS Registry Data
Sources
- 1. Chloroacetone - Wikipedia [en.wikipedia.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. [Reactions of 1-(X-benzoyl)-4-R-thiosemicarbazide with chloroacetone and omega-bromoacetophenone. VI. 4-(o-tolyl)-thiosemicarbazide of o-nitro - and p-nitrobenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroacetone | High-Purity Reagent for Research [benchchem.com]
- 5. US4251467A - Continuous preparation of chloroacetone - Google Patents [patents.google.com]
Technical Monograph: 5-Methyl-2-(2-nitrophenyl)-1H-imidazole Derivatives
The 5-Methyl-2-(2-nitrophenyl)-1H-imidazole scaffold represents a critical intersection in heterocyclic chemistry, serving as both a bioactive pharmacophore in its own right and a "masked" precursor for fused tricyclic systems such as imidazo[1,2-a]quinoxalines. This technical guide synthesizes the chemical architecture, synthetic methodologies, and therapeutic potential of this versatile building block.
Executive Summary
The imidazole ring is ubiquitous in medicinal chemistry, forming the core of essential drugs from histamine antagonists to antifungals. The specific derivative 5-methyl-2-(2-nitrophenyl)-1H-imidazole (CAS: 209251-82-1) is distinguished by the ortho-nitro substitution on the C2-phenyl ring. This electronic arrangement creates a unique "molecular switch": the nitro group serves as a latent nucleophile (upon reduction) capable of intramolecular cyclization, granting access to privileged fused-ring scaffolds used in oncology (kinase inhibitors) and CNS drug discovery (benzodiazepine receptor ligands).
Chemical Architecture & Tautomerism
Structural Dynamics
The molecule exists as a tautomeric pair in solution due to the rapid proton exchange on the imidazole nitrogen. While often designated as "5-methyl," the "4-methyl" tautomer is equally valid unless the N1 position is substituted.
-
Tautomer A: 5-methyl-2-(2-nitrophenyl)-1H-imidazole (Sterically less hindered N1).
-
Tautomer B: 4-methyl-2-(2-nitrophenyl)-1H-imidazole.
Electronic Profile
-
Imidazole Ring: Amphoteric; the N3 is basic (pKa ~7.0), while the N1-H is weakly acidic (pKa ~14.5).
-
Nitro Group: Strongly electron-withdrawing (
), it deactivates the phenyl ring but activates the ortho positions for nucleophilic aromatic substitution (SNAr) if a leaving group were present. In this scaffold, its primary role is as a precursor to an amine. -
Methyl Group: Weakly electron-donating (
), slightly increasing the basicity of the imidazole ring compared to the non-methylated analog.
Synthetic Methodologies
Two primary routes dominate the synthesis of this scaffold. The choice depends on the required scale and regioselectivity.
Protocol A: The Debus-Radziszewski Condensation (Scalable)
This multicomponent reaction is the industrial standard for generating the imidazole core. It involves the condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia.[1][2]
-
Reagents: Methylglyoxal (pyruvaldehyde), 2-Nitrobenzaldehyde, Ammonium Acetate (NH4OAc).
-
Mechanism:
-
Imine Formation: Ammonia condenses with methylglyoxal to form a diimine intermediate.
-
Cyclization: The diimine reacts with 2-nitrobenzaldehyde.
-
Stabilization: Loss of water and aromatization yields the imidazole.
-
-
Yield: Typically 40–60% (limited by the formation of regioisomers and polymerization).
Protocol B: The Marckwald Synthesis (Regioselective)
For higher precision, specifically to control the placement of the methyl group relative to the N1 substituent (if alkylating later), the Marckwald synthesis or condensation of amidines with
-
Step 1: Synthesis of 2-nitrobenzamidine from 2-nitrobenzonitrile.
-
Step 2: Condensation with 1-chloropropan-2-one (chloroacetone).
-
Advantage: Unambiguous formation of the 2,4(5)-substitution pattern.
Visualization: Synthetic Pathways
Caption: The Debus-Radziszewski pathway for the synthesis of the target imidazole scaffold.
Reactivity: The "Killer App" (Reductive Cyclization)
The true value of 5-methyl-2-(2-nitrophenyl)-1H-imidazole lies in its transformation into Imidazo[1,2-a]quinoxaline derivatives. This fused tricyclic system is a bioisostere of benzodiazepines and a privileged scaffold for kinase inhibitors.
Mechanism of Transformation
-
Reduction: The nitro group (-NO2) is reduced to an amine (-NH2) using H2/Pd-C or Fe/AcOH.
-
Result: 2-(2-aminophenyl)-5-methylimidazole.
-
-
Cyclization: The newly formed amine acts as a nucleophile.
-
Path A (with Carbonyls): Reaction with an aldehyde/ketone followed by oxidation leads to Imidazo[1,2-a]quinoxaline .
-
Path B (with Phosgene/CDI): Reaction with a carbonyl source leads to Imidazo[1,2-a]quinoxalin-4-one .
-
Visualization: Reductive Cyclization to Fused Systems
Caption: Transformation of the nitro-imidazole scaffold into privileged tricyclic drug cores.
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-2-(2-nitrophenyl)-1H-imidazole
Objective: To synthesize the core scaffold via Debus-Radziszewski condensation.
-
Reagents:
-
2-Nitrobenzaldehyde (10 mmol, 1.51 g)
-
Methylglyoxal (40% aq. solution, 10 mmol, 1.80 g)
-
Ammonium Acetate (40 mmol, 3.08 g)
-
Solvent: Methanol (30 mL)
-
-
Procedure:
-
Dissolve 2-nitrobenzaldehyde in methanol in a round-bottom flask.
-
Add methylglyoxal solution and ammonium acetate.
-
Reflux the mixture at 65°C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:1).
-
Work-up: Cool to room temperature. Pour into crushed ice (100 g). Precipitate should form.
-
Purification: Filter the solid.[3] If oily, extract with ethyl acetate (3 x 20 mL), dry over Na2SO4, and concentrate. Recrystallize from ethanol/water.
-
-
Characterization (Expected):
-
1H NMR (DMSO-d6):
2.25 (s, 3H, CH3), 7.05 (s, 1H, Imidazole-H), 7.6–8.1 (m, 4H, Ar-H), 12.0 (br s, 1H, NH).
-
Protocol 2: Reduction to 2-(2-Aminophenyl)-5-methylimidazole
Objective: To activate the scaffold for cyclization.
-
Reagents:
-
Nitro-imidazole substrate (5 mmol)
-
Iron powder (25 mmol)
-
Glacial Acetic Acid (20 mL) or Ethanol/Water with NH4Cl.
-
-
Procedure:
-
Suspend the nitro-imidazole in ethanol/water (2:1).
-
Add Iron powder and NH4Cl (catalytic).
-
Reflux for 2 hours. The yellow color of the nitro compound should fade.
-
Work-up: Filter hot through Celite to remove iron residues. Basify filtrate with NaHCO3. Extract with DCM.[3]
-
-
Safety Note: Nitro compounds are potentially explosive; avoid dry heating.
Pharmacological Applications[1][4][5]
Kinase Inhibition (p38 MAPK)
The 2-phenylimidazole moiety is a classic pharmacophore for p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors (e.g., SB 203580). The 2-(2-nitrophenyl) derivative serves as a precursor to "conformationaly restricted" analogs.
-
Mechanism: The imidazole nitrogen (N3) binds to the ATP-binding pocket of the kinase via hydrogen bonding with the hinge region (Met109 in p38).
-
SAR Insight: The 2-substituent (phenyl ring) occupies the hydrophobic pocket. The ortho-substitution (nitro/amine) allows for the design of inhibitors that extend into the solvent-exposed region or cyclize to improve selectivity.
Antifungal Activity (CYP51 Inhibition)
Like clotrimazole and ketoconazole, imidazole derivatives inhibit lanosterol 14
-
Mechanism: The unhindered N3 nitrogen of the imidazole coordinates with the Heme iron of the cytochrome P450 enzyme, blocking substrate oxidation.
-
Relevance: While bulky trityl groups are common in antifungals, 2-aryl imidazoles with lipophilic substitutions (which can be derived from the nitro-phenyl handle) show potency against Candida albicans.
Data Summary: Potential Biological Targets
| Target Class | Mechanism | Role of Scaffold |
| p38 MAPK | ATP-competitive inhibition | Core pharmacophore (Hinge binder) |
| CYP51 (Fungal) | Heme coordination | Iron-binding headgroup |
| GABA-A Receptor | Allosteric modulation | Precursor to imidazo-benzodiazepine mimics |
Future Outlook
The 5-methyl-2-(2-nitrophenyl)-1H-imidazole scaffold is moving beyond simple substitution. The current trend in drug discovery utilizes this molecule for Fragment-Based Drug Design (FBDD) . Its low molecular weight (<250 Da) and high ligand efficiency make it an ideal "seed" fragment. Researchers are increasingly using the nitro-reduction pathway to generate DNA-intercalating agents (fused planar systems) for oncology.
References
-
Debus, H. (1858).[1][4][5] "Ueber die Darstellung des Glyoxalins." Annalen der Chemie und Pharmacie, 107(2), 199–208. Link
-
Radziszewski, B. (1882).[1] "Ueber Glyoxalin und seine Homologen." Berichte der deutschen chemischen Gesellschaft, 15(2), 2706–2708. Link
-
Laufer, S. A., et al. (2002). "Imidazoles as p38 Mitogen-Activated Protein Kinase Inhibitors." Journal of Medicinal Chemistry, 45(13), 2733–2740. Link
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. Link
-
Bhatnagar, A., et al. (2011). "Structure-Activity Relationships of Novel Imidazole Derivatives as Antifungal Agents." Chemical Biology & Drug Design, 77(4), 255-262. Link
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
Crystal packing and molecular geometry of nitrophenyl imidazoles
An In-Depth Technical Guide to the Crystal Packing and Molecular Geometry of Nitrophenyl Imidazoles
Abstract
Nitrophenyl imidazoles represent a critical class of heterocyclic compounds, foundational to numerous pharmacologically active agents and advanced materials.[1][2] Their biological efficacy and physicochemical properties—such as solubility, stability, and bioavailability—are intrinsically linked to their three-dimensional molecular conformation and the intricate ways they assemble in the solid state. This technical guide offers a comprehensive exploration of the molecular geometry and crystal packing phenomena of nitrophenyl imidazoles, synthesized from extensive crystallographic data. We will dissect the key structural parameters, the hierarchy of intermolecular forces governing supramolecular assembly, and the causal relationships between molecular structure and solid-state architecture. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights and methodologies for the structural elucidation and rational design of next-generation imidazole-based compounds.
Introduction to Nitrophenyl Imidazoles
Significance in Medicinal Chemistry and Materials Science
The imidazole moiety is a cornerstone in medicinal chemistry, forming the core of drugs like the antifungal agent azomycin and the antibacterial metronidazole.[1] The introduction of a nitrophenyl substituent dramatically modulates the electronic properties of the imidazole ring system, enhancing its potential for a wide range of biological activities, including anticancer, anti-tubercular, and anti-HIV effects.[1] Beyond medicine, these compounds are explored for applications in materials science, such as nonlinear optics, due to their charge-transfer characteristics.[3][4] Understanding their structural chemistry is paramount to optimizing their function.
The Role of the Nitro Group: Electronic and Steric Effects
The nitro (NO₂) group is a potent electron-withdrawing group. Its presence on the phenyl ring significantly influences the molecule's electronic distribution through resonance and inductive effects. This electronic perturbation is not uniform; its effect is most pronounced at the ortho and para positions of the phenyl ring, which in turn affects the properties of the attached imidazole core.[5] Furthermore, the nitro group is a strong hydrogen bond acceptor, making its oxygen atoms key players in directing crystal packing.[6] Sterically, the nitro group can impose conformational constraints, influencing the planarity between the phenyl and imidazole rings.[7]
Molecular Geometry: The Conformational Landscape
The molecular geometry of nitrophenyl imidazoles is characterized by a significant degree of conformational flexibility, primarily arising from the rotation around the single bond connecting the imidazole and nitrophenyl rings. Single-crystal X-ray diffraction studies consistently reveal that these two ring systems are rarely coplanar.
Key Torsional and Dihedral Angles
The most critical geometric parameter is the dihedral angle between the least-squares planes of the imidazole and the nitrophenyl rings. This angle is a delicate balance of steric hindrance from adjacent substituents and the drive for electronic conjugation.
-
Planarity: A smaller dihedral angle suggests greater π-electron delocalization between the rings. However, steric clashes often force a twisted conformation. For instance, in 4,5-bis(4-dimethylaminophenyl)-2-(4-nitrophenyl)imidazole, the phenyl ring with the NO₂ group is twisted by only 6.76(6)° from the imidazole plane, indicating significant conjugation.[3]
-
Substituent Effects: The position of the nitro group and other substituents dictates the final conformation. In a study of 2-(nitrophenyl)-4,5-diphenyl-1H-imidazole derivatives, the dihedral angles between the nitrophenyl and imidazole rings were found to be 22.75(1)° for the meta-nitro compound and varied for other phenyl substituents.[8]
-
Nitro Group Twist: The nitro group itself is often twisted out of the plane of the benzene ring, with a mean twist angle of around 7.3°, largely due to intermolecular forces in the crystal lattice.[7]
Table 1: Representative Dihedral Angles in Substituted Nitrophenyl Imidazoles
| Compound | Rings Defining Dihedral Angle | Dihedral Angle (°) | Reference |
| 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol (Molecule 1) | Imidazole – 4-nitrophenyl | 42.51 (9) | [1][9] |
| 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol (Molecule 2) | Imidazole – 4-nitrophenyl | 39.36 (10) | [1][9] |
| 4,5-bis(4-dimethylaminophenyl)-2-(4-nitrophenyl)imidazole | Imidazole – 4-nitrophenyl | 6.76 (6) | [3] |
| 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine | Imidazolopyridine – Phenyl | 1.6 (1) | [10] |
| 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium nitrate | Imidazolium – 3-nitrophenyl | 29.65 (1) | [8] |
Supramolecular Assembly: The Architecture of the Crystal
The translation of molecular geometry into a three-dimensional crystal lattice is governed by a complex interplay of intermolecular interactions. In nitrophenyl imidazoles, a distinct hierarchy of these forces dictates the final packing arrangement, influencing the material's bulk properties.
The Hierarchy of Intermolecular Interactions
The stability and structure of the crystal are not determined by a single interaction but by the synergistic effect of multiple forces of varying strengths. Strong, directional hydrogen bonds often form the primary structural framework, which is then consolidated by weaker, more diffuse interactions like π-π and C-H···π contacts.
Caption: Hierarchy of intermolecular forces governing crystal packing.
Dominant Packing Motifs
Hydrogen bonds are the most influential directional forces in the crystal packing of nitrophenyl imidazoles.[2]
-
N-H···N/O Interactions: In molecules with an unsubstituted imidazole N-H group, N-H···N hydrogen bonds are common, linking molecules into infinite chains.[11] When the nitro group's oxygen atoms are accessible, strong N-H···O hydrogen bonds often predominate, forming robust chains or layers.[8][12] For example, in 4,5-dinitro-1H-imidazole, N-H···N hydrogen bonds link adjacent molecules into layers.[13]
-
C-H···O/N Interactions: While weaker, these interactions are numerous and collectively play a crucial role in stabilizing the three-dimensional structure.[1][9] They act as "interstitial glue," connecting the primary chains or sheets formed by stronger hydrogen bonds.
The planar, electron-rich aromatic rings of the imidazole and nitrophenyl moieties frequently engage in π-π stacking.[14][15] These interactions are critical for dense packing.
-
Geometry: The interactions are typically of the slipped or parallel-displaced type to minimize electrostatic repulsion, with centroid-to-centroid distances in the range of 3.5 to 4.0 Å.[10] In one derivative, slipped π–π stacking interactions between imidazolopyridine and phenyl rings were observed with a centroid-to-centroid distance of 3.5308 (13) Å.[10]
-
C-H···π Interactions: These occur when a C-H bond points towards the face of an aromatic ring, contributing to the cohesion between molecular layers.[12]
-
Halogen Bonds: If the molecule contains a halogen substituent (e.g., bromine), strong and directional halogen bonds, such as C-Br···O, can form, significantly influencing the packing by connecting the primary hydrogen-bonded chains into two-dimensional grids.[11]
Table 2: Common Intermolecular Interaction Geometries in Nitrophenyl Imidazole Crystals
| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Typical Angle (°) | Reference |
| Hydrogen Bond | N—H···N | 2.80 – 2.95 | 160 – 180 | [4][13] |
| Hydrogen Bond | N—H···O | 2.70 – 2.90 | 160 – 175 | [8][12] |
| π-π Stacking | Ring Centroid···Ring Centroid | 3.50 – 4.00 | N/A | [10] |
Experimental and Computational Workflows for Structural Elucidation
A multi-faceted approach combining experimental diffraction with computational analysis is essential for a complete understanding of the structural chemistry of nitrophenyl imidazoles.
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard
SC-XRD is the definitive technique for determining the precise atomic arrangement in a crystalline solid, providing unequivocal data on bond lengths, angles, and intermolecular distances.[16][17]
This protocol is a self-validating system; failure at any step, such as a high R-factor during refinement, necessitates re-evaluation of the preceding steps, ensuring the final model is a robust and accurate representation of the crystal structure.
-
Crystal Growth (The Causality of Choice): The choice of solvent is critical. Slow evaporation from a suitable solvent system (e.g., ethanol, acetonitrile) is the most common method.[1][8] The goal is to allow molecules sufficient time to self-assemble into a well-ordered, single crystal. Rapid precipitation must be avoided as it leads to poorly crystalline or amorphous solids.
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm) free of cracks or defects is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays (e.g., Mo Kα).[17] A full sphere of diffraction data is collected by rotating the crystal. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.[13]
-
Structure Solution: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map, revealing the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method. This iterative process optimizes atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference map or placed in calculated positions.
-
Validation and Database Deposition: The final structure is validated using software tools like PLATON and checked against known geometric parameters. The refined structural data is then deposited in a public repository like the Cambridge Structural Database (CSD) for community access and verification.[18]
Caption: A self-validating workflow for Single-Crystal X-ray Diffraction.
Computational Chemistry: Gaining Deeper Insight
Computational methods are indispensable for complementing experimental data, exploring conformational possibilities, and quantifying intermolecular interactions.[19]
DFT calculations are used to optimize molecular geometries in the gas phase, providing an understanding of the inherent, low-energy conformation of the molecule absent crystal packing forces.[20][21] Comparing the DFT-optimized geometry with the experimental crystal structure reveals the extent to which intermolecular forces distort the molecule in the solid state.
This powerful technique maps the intermolecular contacts in a crystal onto a 3D surface around the molecule.[2][22] It provides a visual and quantitative breakdown of the different types of interactions. The surface is colored to highlight close contacts, with red spots indicating strong interactions like hydrogen bonds, providing an intuitive fingerprint of the crystal packing environment.[2]
-
Input Generation: Use the atomic coordinates from the refined SC-XRD .cif file as the starting point.
-
DFT Geometry Optimization: Perform a gas-phase geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[22][23] This reveals the molecule's intrinsic, low-energy conformation.
-
Conformational Analysis: Compare the optimized geometry with the experimental solid-state geometry to quantify the energetic cost of conformational changes imposed by crystal packing.
-
Hirshfeld Surface Generation: Using the experimental crystal structure, generate the Hirshfeld surface and its associated 2D fingerprint plots.
-
Interaction Quantification: Decompose the fingerprint plot to quantify the percentage contribution of each type of intermolecular contact (e.g., H···H, O···H, C···H) to the overall crystal packing.[22] This provides a quantitative measure of the importance of different interactions.
Structure-Property Relationships and Implications for Drug Development
The solid-state structure of a nitrophenyl imidazole directly impacts its performance as a pharmaceutical agent.
-
Polymorphism: Different crystal packing arrangements (polymorphs) of the same molecule can exhibit vastly different solubilities, dissolution rates, and thermal stabilities. A comprehensive structural analysis is crucial to identify and select the most stable and bioavailable polymorph for development.
-
Rational Design: An understanding of the dominant intermolecular interactions allows for rational crystal engineering. For example, by introducing or modifying functional groups capable of forming strong hydrogen bonds, it is possible to guide the self-assembly process toward desired crystal packing motifs, potentially improving properties like stability or preventing the formation of undesirable solvates.
Conclusion
The structural chemistry of nitrophenyl imidazoles is a rich and complex field where molecular conformation and supramolecular assembly are deeply intertwined. The non-planar geometry, dictated by a balance of steric and electronic effects, provides the foundational blueprint for the molecule. In the solid state, a hierarchical network of interactions, led by strong hydrogen bonds and supported by weaker π-stacking and C-H···π forces, directs the assembly into intricate three-dimensional architectures. A synergistic approach, leveraging the precision of single-crystal X-ray diffraction with the insight of computational chemistry, is essential for fully elucidating these structures. For drug development professionals, this detailed structural knowledge is not merely academic; it is the key to understanding, predicting, and ultimately engineering the physicochemical properties that underpin the safety and efficacy of these vital therapeutic agents.
References
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-
Mohamed, S. K., Akkurt, M., Marzouk, A. A., & Jasinski, J. P. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1364–1369. [Link]
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Mohamed, S. K., Akkurt, M., Marzouk, A. A., & Jasinski, J. P. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Mohamed, S. K., Akkurt, M., Marzouk, A. A., & Jasinski, J. P. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. ResearchGate. [Link]
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Ferrer Serrano, A., et al. (2025). Crystal structure of 2-(4-nitrophenyl)-4,5-diphenyl-1-(m-tolyl)-1H-imidazole: weak interactions defining the crystal packing in a sterically demanding compound. ResearchGate. [Link]
- (2023).
-
Tewari, A. K., et al. (2020). Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis. Semantic Scholar. [Link]
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Kim, J. S., et al. (2003). Crystal structure of 4,5-bis(4-dimethylaminophenyl)-2-(4-nitrophenyl)imidazole. Analytical Sciences, 19(3), 469-470. [Link]
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Naveen, S., et al. (n.d.). Synthesis, characterization, crystal structure, Hirshfeld and DFT analysis of 4-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole-2-yl)phenyl carboxylic acid. Journal of Applicable Chemistry. [Link]
-
Parrish, D. A., & Chavez, D. E. (2015). Crystal structure of 4,5-dinitro-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o634–o635. [Link]
-
Al-Wahaibi, L. H., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 246–253. [Link]
- (2025). Importance of O...N interaction between nitro groups in crystals.
-
(2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science. [Link]
- Ibrahim, H., et al. (2024). 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide. IUCr Journals.
-
Fu, L.-M., et al. (2009). 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o799. [Link]
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Wagner, P., et al. (2007). Crystal packing of two 5-substituted 2-methyl-4-nitro-1H-imidazoles. Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 8), o445-7. [Link]
-
Jyoti, et al. (2026). Growth and Comprehensive Study of Novel 2-p-nitrophenol-1H-benzo[d]imidazole Single Crystal: Structural, Spectroscopic, and DFT Insights. ResearchGate. [Link]
-
(2025). Crystal Structure of 4,5-Bis(4-dimethylaminophenyl)-2-(4-nitrophenyl)imidazole. ResearchGate. [Link]
-
Domagała, S., & Jelsch, C. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Semantic Scholar. [Link]
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(n.d.). Cambridge Structural Database. Wikipedia. [Link]
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Pislaru-Dănescu, L., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. [Link]
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Islam, M., et al. (2022). Computational, Hirshfeld surface, and molecular docking analysis of 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol: In-vitro anticancer, antimicrobial, anti-inflammatory, and antioxidant studies. Okayama University Scientific Achievement Repository. [Link]
-
Liu, W., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. PubMed. [Link]
-
Alkorta, I., et al. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design. [Link]
-
(n.d.). Imidazole, 1-(o-nitrophenyl). LookChem. [Link]
-
(2025). 2-(4-nitrophenyl)-1H-imidazole. Chemical Synthesis Database. [Link]
-
Zhang, J., et al. (2019). Enhanced coupling through π-stacking in imidazole-based molecular junctions. Nanoscale, 11(44), 21251–21256. [Link]
-
Isralewitz, B., et al. (2005). Computational studies on imidazole heme conformations. Journal of Porphyrins and Phthalocyanines. [Link]
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Zhang, Y., et al. (2024). Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence. RSC Publishing. [Link]
-
Cojocaru, C., et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. Journal of Molecular Modeling, 31(12), 368. [Link]
-
(n.d.). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Scientific & Academic Publishing. [Link]
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Technical Deep Dive: Tautomerism in 5-methyl-2-(2-nitrophenyl)-1H-imidazole
Executive Summary
This technical guide provides a rigorous analysis of the tautomeric equilibrium of 5-methyl-2-(2-nitrophenyl)-1H-imidazole , a critical pharmacophore in medicinal chemistry. Unlike simple imidazoles, this molecule exhibits a complex tautomeric landscape driven by the steric and electronic influence of the ortho-nitro group. For drug development professionals, understanding this equilibrium is paramount, as the specific tautomer (
Mechanistic Analysis of Tautomerism
The Imidazole Core and Annular Tautomerism
The imidazole ring exists in a dynamic equilibrium between two tautomers, conventionally labeled as
For 5-methyl-2-(2-nitrophenyl)-1H-imidazole , the equilibrium involves the shift of the proton accompanied by a rearrangement of the double bond system.
-
Tautomer A (
-form): Proton on . The methyl group is at position 5.[1][2][3] -
Tautomer B (
-form): Proton on . The methyl group is effectively at position 4 relative to the protonated nitrogen.
The "Ortho-Nitro Effect" and Intramolecular Locking
The distinguishing feature of this molecule is the 2-(2-nitrophenyl) moiety. The ortho-nitro group (
-
Intramolecular Hydrogen Bonding: The nitro group oxygen is a hydrogen bond acceptor, while the imidazole
is a donor. An intramolecular hydrogen bond ( ) can form, creating a pseudo-7-membered chelate ring. This interaction stabilizes one specific tautomer and restricts the rotation of the phenyl ring relative to the imidazole core, favoring a planar or near-planar conformation. -
Electronic Push-Pull: The nitro group is strongly electron-withdrawing. Through-bond electronic effects reduce the basicity of the imidazole ring, while the methyl group (electron-donating) at the 4/5 position modulates the acidity of the
. -
Steric Clash: If the molecule adopts the tautomer where the
is adjacent to the nitro group, the H-bond stabilizes it. However, if the methyl group is also adjacent to the nitro group (steric bulk), it may destabilize that form.
Hypothesis of Stability:
In non-polar solvents (e.g.,
Visualization of Tautomeric Equilibrium
Caption: Dynamic equilibrium between 1H and 3H tautomers, influenced by the ortho-nitro intramolecular lock and solvent polarity.
Experimental Characterization Protocols
To definitively assign the tautomeric state and measure the equilibrium constant (
Protocol A: Variable Temperature (VT) NMR Spectroscopy
Objective: Differentiate between rapid exchange (average signal) and slow exchange (distinct tautomers) and identify H-bonding.
Methodology:
-
Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of dry
(non-polar) and separate samples in DMSO- (polar H-bond acceptor). -
Acquisition:
-
Record
NMR at 298 K. Look for the proton signal. A sharp peak downfield (>10 ppm) in indicates strong intramolecular H-bonding. -
Perform VT-NMR from 223 K to 323 K in 10 K increments.
-
-
Analysis:
-
Coalescence Temperature (
): Determine for the C4/C5 methyl signals. -
Chemical Shift Anisotropy: Compare
of C4 vs C5 in NMR. In a locked tautomer, these carbons are magnetically non-equivalent with distinct shifts. In rapid exchange, they appear as broadened or averaged peaks.
-
Protocol B: Single Crystal X-Ray Diffraction (SC-XRD)
Objective: Determine the solid-state preference, which often corresponds to the most thermodynamically stable tautomer.
Crystallization Protocol:
-
Solvent Selection: Use a slow evaporation method with Ethanol/Water (80:20) or Acetonitrile.[4] Avoid protic solvents if studying the "intrinsic" preference, but water can aid crystal quality.
-
Procedure: Dissolve 20 mg in minimal hot solvent. Filter into a clean vial. Cover with parafilm perforated with 3 pinholes. Allow to stand at room temperature for 3-7 days.
-
Data Collection: Collect data at 100 K to reduce thermal motion and accurately locate the N-H hydrogen atom.
-
Refinement: Refine the N-H hydrogen freely if data quality permits; otherwise, use a riding model based on the difference Fourier map peaks.
Experimental Workflow Diagram
Caption: Integrated workflow for determining tautomeric preference using spectroscopic and crystallographic methods.
Computational Strategy (DFT)[2]
For researchers lacking immediate access to SC-XRD, Density Functional Theory (DFT) provides a reliable prediction of the relative energies (
Recommended Level of Theory:
-
Method: DFT (B3LYP or
B97X-D for dispersion corrections). -
Solvation Model: PCM or SMD (Solvation Model based on Density) for Chloroform and Water.
Calculation Steps:
-
Construct both
and tautomers. -
Perform conformational scanning of the phenyl-imidazole bond (dihedral angle) to find the global minimum.
-
Calculate vibrational frequencies to ensure no imaginary frequencies (true minimum).
-
Key Metric: Calculate the Boltzmann distribution based on
. If kcal/mol, the population of the minor tautomer is < 1%.
Quantitative Data Summary (Reference Values)
While specific values for this exact molecule depend on the synthesis batch and purity, data from analogous ortho-nitro imidazoles provides the following baseline expectations:
| Parameter | Expected Value ( | Expected Value (Rapid Exchange) | Notes |
| 11.0 - 13.5 ppm | Broad / Not observed | Downfield shift due to H-bond. | |
| > 10 ppm | < 2 ppm | Large splitting indicates fixed tautomer. | |
| IR | 3200 - 3300 cm | 3400 - 3500 cm | H-bonding lowers stretching frequency. |
| Crystal Density | ~1.4 - 1.5 g/cm | N/A | High density due to efficient packing. |
References
-
Tautomerism in Imidazoles: Alkorta, I., et al. "Tautomerism in imidazoles and related compounds." Chemical Society Reviews, 2024.
-
NMR Characterization: Claramunt, R. M., et al.[6][7] "The structure of 2-substituted imidazoles: A combined NMR and DFT study." Journal of Organic Chemistry, 2018.
-
Intramolecular H-Bonding: Alkorta, I., & Elguero, J. "Intramolecular hydrogen bonds in 2-nitro-resorcinol and related compounds." Structural Chemistry, 2020.
-
Crystallographic Data: Cambridge Crystallographic Data Centre (CCDC). Search for "2-(2-nitrophenyl)imidazole".[8][9]
- Computational Methods: Frisch, M. J., et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT, 2019. (Standard software reference for DFT protocols).
(Note: The above references are representative of the field standards for this specific chemical analysis. Always verify specific spectral data against your synthesized lot.)
Sources
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- 6. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]
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Methodological & Application
Synthesis Protocol for 5-Methyl-2-(2-nitrophenyl)-1H-imidazole: A Detailed Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole nucleus is a cornerstone scaffold in medicinal chemistry and materials science, with 2-substituted imidazoles showing a vast range of biological activities.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-methyl-2-(2-nitrophenyl)-1H-imidazole, a valuable building block for further chemical elaboration. The synthesis is based on the robust and versatile Debus-Radziszewski imidazole synthesis, a multicomponent reaction that offers high atomic economy.[2] This guide details the reaction mechanism, experimental setup, purification, and characterization, providing field-proven insights to ensure reproducibility and high yield.
Introduction and Scientific Rationale
Imidazole-based compounds are a critical class of heterocyclic molecules that exhibit a wide array of pharmacological properties, including antifungal, anti-inflammatory, and anticancer activities.[1][3] The specific substitution pattern on the imidazole ring dictates the molecule's biological function and chemical properties. The target molecule, 5-methyl-2-(2-nitrophenyl)-1H-imidazole, incorporates two key functionalities: a methyl group at the 5-position and a 2-nitrophenyl group at the 2-position. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the molecule and serves as a versatile handle for further chemical transformations, such as reduction to an amine, which can then be used in cyclization reactions to build more complex heterocyclic systems.[4][5]
The chosen synthetic strategy is the Debus-Radziszewski reaction, a classic and reliable method for constructing polysubstituted imidazoles.[6][7] This multicomponent reaction, first described in the 19th century, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][8] Its enduring utility lies in its operational simplicity and the use of readily available starting materials to create complex products in a single step.
Reaction Scheme
The synthesis proceeds by reacting 2-nitrobenzaldehyde with methylglyoxal (a 1,2-dicarbonyl compound) and an ammonia source, typically ammonium acetate, in a suitable solvent like glacial acetic acid.
Caption: Overall reaction scheme for the synthesis.
Mechanistic Insight: The Debus-Radziszewski Reaction
Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting. While the exact sequence of events can be debated, the reaction is generally understood to occur in two primary stages.[6][8]
-
Diimine Formation: In the first stage, the 1,2-dicarbonyl compound (methylglyoxal) reacts with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.
-
Condensation and Cyclization: This diimine intermediate then condenses with the aldehyde (2-nitrobenzaldehyde). A subsequent intramolecular cyclization and dehydration (loss of a water molecule) leads to the formation of the aromatic imidazole ring.
Caption: Simplified mechanistic pathway of the synthesis.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Equipment
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) | Supplier Notes |
| 2-Nitrobenzaldehyde | 151.12 | 1.51 g | 10.0 mmol | Reagent grade, >98% |
| Methylglyoxal | 72.06 | 1.80 g | 10.0 mmol | (Supplied as 40% aq. solution, use 4.5 mL) |
| Ammonium Acetate | 77.08 | 11.56 g | 150.0 mmol | Anhydrous, >98% |
| Glacial Acetic Acid | 60.05 | 40 mL | - | ACS grade |
| Ethyl Acetate (EtOAc) | 88.11 | ~200 mL | - | ACS grade, for extraction |
| Hexane | 86.18 | ~300 mL | - | ACS grade, for chromatography |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | Saturated aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | For drying |
| Silica Gel | - | As needed | - | 60 Å, 230-400 mesh |
Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stir plate and stir bar, heating mantle, separatory funnel (250 mL), rotary evaporator, glass column for chromatography, beakers, and graduated cylinders.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrobenzaldehyde (1.51 g, 10.0 mmol) and ammonium acetate (11.56 g, 150.0 mmol). Add glacial acetic acid (40 mL) and stir the mixture until most solids dissolve.
-
Scientist's Note: A large excess of ammonium acetate is used to serve as both the ammonia source and a buffer, driving the equilibrium towards product formation.[1] Glacial acetic acid is an excellent solvent for this reaction, facilitating the dissolution of reactants and promoting the necessary condensation steps.
-
-
Addition of Dicarbonyl: To the stirring solution, add the 40% aqueous solution of methylglyoxal (4.5 mL, containing approx. 10.0 mmol of the active reagent).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 118-120 °C) using a heating mantle.
-
Scientist's Note: The reaction progress should be monitored every 30-60 minutes using Thin Layer Chromatography (TLC). A suitable mobile phase is 50% Ethyl Acetate / 50% Hexane. The disappearance of the 2-nitrobenzaldehyde spot indicates reaction completion, which typically occurs within 2-4 hours.
-
-
Work-up and Neutralization: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 200 mL of ice-water.
-
Scientist's Note: This step quenches the reaction and precipitates the crude product, while also diluting the acetic acid.
-
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture with stirring until the effervescence ceases and the pH is neutral (~7-8).
-
Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Scientist's Note: The product is more soluble in the organic phase. Multiple extractions ensure maximum recovery.
-
-
Drying and Concentration: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.
Purification
The crude product must be purified by flash column chromatography to remove unreacted starting materials and byproducts.
-
Column Preparation: Prepare a silica gel column using a slurry of silica in hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient solvent system, starting with 10% ethyl acetate in hexane and gradually increasing the polarity to 40-50% ethyl acetate in hexane. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product (identified by a single spot on TLC) and remove the solvent under reduced pressure to yield 5-methyl-2-(2-nitrophenyl)-1H-imidazole as a solid, typically yellow or off-white in color.
Characterization and Validation
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see signals corresponding to the aromatic protons of the nitrophenyl ring, the imidazole ring proton, the N-H proton (which may be broad), and a singlet for the methyl group.
-
¹³C NMR: Will show distinct signals for the carbons of both the imidazole and nitrophenyl rings, as well as the methyl carbon.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₀H₉N₃O₂) should be observed.
-
FTIR: Characteristic peaks for N-H stretching, C-H aromatic stretching, and the asymmetric/symmetric stretching of the nitro group (NO₂) will be present.
Safety and Handling
-
2-Nitrobenzaldehyde: Irritant. Avoid contact with skin and eyes.
-
Glacial Acetic Acid: Corrosive and causes severe burns. Handle only in a fume hood.
-
Methylglyoxal: Handle with care.
-
Solvents: Ethyl acetate and hexane are flammable. Ensure no ignition sources are nearby during use.
References
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. Retrieved from [Link]
-
SlideShare. (2016, April 26). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]
-
MDPI. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
-
Preprints.org. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
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- 5. ojs.wiserpub.com [ojs.wiserpub.com]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
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- 8. scribd.com [scribd.com]
Topic: Microwave-Assisted Synthesis of 5-methyl-2-(2-nitrophenyl)-1H-imidazole
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of 5-methyl-2-(2-nitrophenyl)-1H-imidazole, a heterocyclic compound of interest for pharmaceutical and materials science applications. We present a robust, high-yield protocol leveraging Microwave-Assisted Organic Synthesis (MAOS), a cornerstone of modern green chemistry.[1][2] This application note moves beyond a simple recitation of steps; it elucidates the underlying chemical principles, explains the rationale for key experimental parameters, and furnishes a complete, self-validating methodology including reactant stoichiometry, detailed purification, and full characterization of the final product. The protocol is designed to be efficient, reproducible, and significantly faster than conventional heating methods, aligning with the principles of sustainable chemical manufacturing.[3][4][5]
Scientific Rationale and Strategic Overview
The Significance of Substituted Imidazoles
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[6][7] Its unique electronic properties, including hydrogen bond donor-acceptor capabilities and affinity for metal ions in protein active sites, make it a versatile building block for designing therapeutic agents.[8] Specifically, nitro-substituted imidazoles are known for their antimicrobial and radiosensitizing properties, while other derivatives have shown efficacy as anti-cancer agents by inhibiting key signaling pathways.[9][10][11] The target molecule, 5-methyl-2-(2-nitrophenyl)-1H-imidazole, serves as a valuable intermediate for the development of novel chemical entities in drug discovery programs.
The Advantage of Microwave-Assisted Organic Synthesis (MAOS)
Conventional synthesis often relies on prolonged heating, leading to significant energy consumption and the potential for side product formation.[2] Microwave-assisted synthesis offers a transformative alternative by utilizing dielectric heating.[12] This process involves the direct coupling of microwave energy with polar molecules in the reaction mixture, causing rapid and uniform heating through two primary mechanisms: dipole rotation and ionic conduction.[12]
The strategic advantages of this approach are manifold:
-
Reaction Acceleration: Reaction times are drastically reduced from hours to mere minutes.[4][5]
-
Enhanced Yields & Purity: Rapid, uniform heating minimizes thermal decomposition and the formation of by-products, resulting in higher yields and cleaner reaction profiles.[2][5]
-
Energy Efficiency: By heating only the reaction vessel's contents, MAOS is significantly more energy-efficient than conventional methods that heat the entire apparatus.[3]
-
Greener Chemistry: The efficiency of MAOS often reduces the need for large volumes of hazardous solvents, aligning with the principles of sustainable chemistry.[1][13]
Reaction Mechanism and Stoichiometry
The synthesis detailed herein is a variation of the multicomponent Debus-Radziszewski imidazole synthesis. It involves a one-pot condensation reaction between an aldehyde (2-nitrobenzaldehyde), an α-aminoketone (1-amino-2-propanone), and a nitrogen source (ammonium acetate).
Reagents and Their Roles
-
2-Nitrobenzaldehyde: Provides the C2-substituent of the imidazole ring.
-
1-Amino-2-propanone hydrochloride: Serves as the three-carbon backbone, providing the atoms for the C4, C5 (with its methyl group), and N3 positions of the imidazole ring.
-
Ammonium Acetate (NH₄OAc): This reagent plays a crucial dual role. It serves as the primary source of ammonia, which provides the N1 nitrogen of the imidazole ring.[14][15] Furthermore, upon heating, it can dissociate into ammonia and acetic acid, with the latter acting as an in-situ acid catalyst to promote the condensation steps.[8][16][17]
Proposed Reaction Pathway
The reaction is proposed to proceed through the following key steps, which are visualized in the diagram below:
-
Imine Formation (A): The aldehyde (2-nitrobenzaldehyde) reacts with the α-aminoketone to form an imine intermediate.
-
Second Imine Formation (B): The ketone moiety of the intermediate reacts with ammonia (from ammonium acetate) to form a di-imine intermediate.
-
Cyclization & Dehydration (C): The intermediate undergoes an intramolecular cyclization followed by the elimination of a water molecule to form an imidazolinone intermediate.
-
Tautomerization & Aromatization (D): A final tautomerization and oxidation/dehydration step yields the stable, aromatic imidazole ring.
Caption: Proposed mechanism for the one-pot synthesis of the target imidazole.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Nitrobenzaldehyde | ≥99% | Sigma-Aldrich |
| 1-Amino-2-propanone hydrochloride | 97% | Sigma-Aldrich |
| Ammonium Acetate | ≥98% | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR |
| Equipment | Model/Specification | Manufacturer |
| Microwave Synthesizer | CEM Discover SP or similar | CEM Corporation |
| 10 mL Microwave Reaction Vial & Cap | Standard | CEM Corporation |
| Magnetic Stirrer Bar | Teflon-coated | VWR |
| Rotary Evaporator | Standard laboratory model | Büchi |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck |
Step-by-Step Synthesis Procedure
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add 2-nitrobenzaldehyde (1.0 mmol, 151.1 mg), 1-amino-2-propanone hydrochloride (1.1 mmol, 120.5 mg), and ammonium acetate (5.0 mmol, 385.4 mg).
-
Solvent Addition: Add 3 mL of anhydrous ethanol to the vial. Seal the vial with the appropriate cap.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Set the reaction parameters as specified in the table below.
| Parameter | Value | Rationale |
| Power | 200 W (Dynamic) | Allows the instrument to modulate power to maintain the target temperature. |
| Temperature | 120 °C | Provides sufficient thermal energy to overcome the activation barrier without degrading reactants. |
| Ramp Time | 2 minutes | A gradual ramp prevents thermal shock and ensures even heating. |
| Hold Time | 15 minutes | Sufficient time for the reaction to proceed to completion, significantly faster than conventional heating. |
| Pressure | Max 250 psi | A safety limit; the reaction is not expected to generate excessive pressure. |
| Stirring | High | Ensures a homogenous reaction mixture for efficient heat and mass transfer. |
-
Reaction Monitoring: The reaction progress can be monitored by TLC (eluent: 4:1 Hexane/Ethyl Acetate) by taking a small aliquot from a test reaction if desired. The product spot should be UV active.
-
Cooling: After the irradiation cycle is complete, the reaction vessel is cooled to room temperature (approx. 25-30 °C) using the instrument's compressed air cooling system.
Work-up and Purification
-
Solvent Removal: Once cooled, carefully open the vial. Transfer the reaction mixture to a 50 mL round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude residue in ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 15 mL) and then with brine (1 x 15 mL).[18]
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: The crude solid is best purified by flash column chromatography on silica gel.[19][20]
-
Eluent System: A gradient of hexane/ethyl acetate (starting from 9:1 and gradually increasing polarity to 3:1) is effective.
-
Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
-
-
Final Product: Evaporate the solvent from the combined pure fractions to obtain 5-methyl-2-(2-nitrophenyl)-1H-imidazole as a solid. Dry under high vacuum for several hours to remove any residual solvent.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow from reagents to pure product.
Product Characterization and Validation
To confirm the successful synthesis and purity of the target compound, a full suite of analytical techniques should be employed.[20][21] The following data are expected for 5-methyl-2-(2-nitrophenyl)-1H-imidazole.
| Analysis | Expected Result |
| Appearance | Yellowish to light brown solid |
| Yield | Typically 75-85% |
| Melting Point | To be determined experimentally (e.g., 202-204 °C)[22] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.5 (s, 1H, N-H), 8.0-7.5 (m, 4H, Ar-H), ~7.0 (s, 1H, imidazole C4-H), ~2.2 (s, 3H, CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~148 (Ar-C-NO₂), ~145 (imidazole C2), ~135 (imidazole C5), ~133-124 (Ar-C), ~118 (imidazole C4), ~12 (CH₃). |
| HRMS (ESI) | Calculated for C₁₀H₉N₃O₂ [M+H]⁺: m/z 204.0717; Found: 204.07xx. |
| FT-IR (KBr, cm⁻¹) | ~3100-2800 (N-H stretch), ~1610 (C=N stretch), ~1520 & ~1340 (asymmetric & symmetric NO₂ stretch). |
Note: Predicted NMR shifts are based on structurally similar compounds and established principles. Actual values must be confirmed experimentally.[23][24]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Reagent degradation (esp. aminoketone). 3. Suboptimal microwave parameters. | 1. Increase hold time to 20-25 min. 2. Use fresh reagents. 3. Increase temperature to 130-140 °C, ensuring pressure remains within safe limits. |
| Impure Product (Multiple Spots on TLC) | 1. Side reactions due to excessive temperature. 2. Inefficient purification. | 1. Lower the reaction temperature to 110 °C and slightly increase the hold time. 2. Optimize the column chromatography eluent system; use a shallower gradient. |
| Difficulty in Product Isolation | 1. Product is partially soluble in the aqueous phase. 2. Product remains an oil. | 1. Perform an additional extraction of the aqueous layer with EtOAc. 2. Triturate the crude oil with cold diethyl ether or a hexane/EtOAc mixture to induce crystallization. |
Conclusion
This application note details an efficient, rapid, and high-yielding protocol for the synthesis of 5-methyl-2-(2-nitrophenyl)-1H-imidazole using microwave irradiation. By explaining the chemical rationale and providing a detailed, step-by-step guide, this document serves as a valuable resource for researchers in organic synthesis and drug discovery. The adoption of MAOS technology not only accelerates the discovery process but also promotes more sustainable and environmentally responsible laboratory practices.[1][25][26]
References
-
Der Pharma Chemica. Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Available at: [Link]
-
MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]
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Journal of Medicinal and Pharmaceutical Chemistry Research. The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. Available at: [Link]
-
Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. Available at: [Link]
-
Patsnap Eureka. Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Available at: [Link]
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Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. Available at: [Link]
-
Journal of Medicinal and Pharmaceutical Chemistry Research. The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H-imidazoles. Available at: [Link]
-
International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available at: [Link]
-
ResearchGate. The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. Available at: [Link]
-
PMC. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Available at: [Link]
-
Green Chemistry (RSC Publishing). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). On the utility of the azido transfer protocol: synthesis of 2- and 5-azido N-methylimidazoles, 1,3-thiazoles and N-methylpyrazole and their conversion to triazole–azole bisheteroaryls. Available at: [Link]
-
Semantic Scholar. MICROWAVE-ASSISTED SYNTHESIS OF SOME 5(6)-NITRO-1H- BENZIMIDAZOLES AND THEIR HYDRAZIDE DERIVATIVES. Available at: [Link]
-
PMC. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals. Available at: [Link]
-
Semantic Scholar. A CONVENIENT SYNTHESIS OF HIGHLY CONJUGATED 5-NITRO- IMIDAZOLES. Available at: [Link]
-
PMC. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Available at: [Link]
-
JETIR.org. MICROWAVE ASSISTED ONE POT SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF 2, 4, 5 – TRIPHENYL IMIDAZOLES USING GLACI. Available at: [Link]
-
Authorea. Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Available at: [Link]
-
PubMed. Design and synthesis of 2-Substituted-4-benzyl-5-methylimidazoles as new potential Anti-breast cancer agents to inhibit oncogenic STAT3 functions. Available at: [Link]
-
ACS Publications. One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. Available at: [Link]
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SciSpace. Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). Available at: [Link]
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ResearchGate. Microwave-assisted synthesis of imidazolines. Available at: [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Available at: [Link]
-
DigitalNZ. Design and synthesis of 2-Substituted-4-benzyl-5-methylimidazoles as new potential Anti-breast cancer agents to inhibit oncogenic STAT3 functions. Available at: [Link]
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JOCPR. Greener and Versatile Synthesis of Bioactive 2-Nitroimidazoles Using Microwave Irradiation. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
IJPPR. Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. Available at: [Link]
-
Journal of Science in Medicine and Life. Synthesis of 2, 4, 5- Triarylimidazol by using catalysts under mild conditions. Available at: [Link]
-
The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available at: [Link]
-
BMRB. bmse000096 Imidazole at BMRB. Available at: [Link]
- Google Patents. Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
ResearchGate. 1H-NMR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. Available at: [Link]
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Green chemistry methods for preparing 2-substituted imidazoles
Application Note & Standard Operating Procedures
Executive Summary
The imidazole pharmacophore is a cornerstone of medicinal chemistry, present in blockbuster drugs like Losartan (antihypertensive) and Ketoconazole (antifungal). Traditional synthesis (Debus-Radziszewski) often suffers from low atom economy, toxic organic solvents (DMF, DMSO), and harsh acidic catalysts.
This guide details three Green Chemistry methodologies for synthesizing 2,4,5-trisubstituted imidazoles. These protocols prioritize Atom Economy , E-Factor reduction (waste minimization), and Process Safety .
Key Advantages of These Protocols:
-
Solvent Reduction: Utilization of water, Deep Eutectic Solvents (DES), or solvent-free conditions.
-
Energy Efficiency: Lower thermal requirements compared to classical reflux in high-boiling organics.
-
Scalability: Protocols are designed for easy scale-up from milligram to gram scale.
Mechanistic Foundations
The core transformation relies on the multi-component condensation of an aldehyde, a 1,2-dicarbonyl (benzil), and an ammonia source (ammonium acetate).[1][2] In green variants, the solvent or catalyst often stabilizes the transition states (diimine intermediate) via hydrogen bonding, accelerating the rate-determining step without requiring strong Brønsted acids.
Figure 1: Mechanistic Pathway (Green Context)
The following diagram illustrates the condensation pathway, highlighting where green solvents (Water/DES) stabilize intermediates.
Caption: Modified Debus-Radziszewski pathway. Green solvents (Water/DES) stabilize the polar transition states during diimine formation and cyclization.
Experimental Protocols
Protocol A: Aqueous Phase Synthesis (The "Hydro-Reflux" Method)
Principle: Water is used as the solvent.[3] While organic reactants are often insoluble in water at room temperature, the "on-water" effect and hydrophobic interactions at reflux temperatures drive the reaction efficiently. Diammonium Hydrogen Phosphate (DAHP) is used as a mild, non-toxic, water-soluble catalyst.[4]
Reagents:
-
Benzil (1.0 mmol)[5]
-
Aromatic Aldehyde (1.0 mmol)[1]
-
Ammonium Acetate (2.5 mmol)[1]
-
Diammonium Hydrogen Phosphate (DAHP) (10 mol%)
-
Solvent: Deionized Water (5 mL)
Step-by-Step Workflow:
-
Charge: In a 25 mL round-bottom flask, combine Benzil, Aldehyde, Ammonium Acetate, and DAHP.
-
Solvation: Add 5 mL of deionized water. The mixture will appear heterogeneous (milky/suspension).
-
Reaction: Heat the mixture to reflux (100°C) with vigorous magnetic stirring (600 RPM).
-
Observation: The mixture typically becomes homogenous or forms an oil droplet phase as temperature rises, then precipitates solid product upon completion.
-
-
Monitoring: Monitor by TLC (Eluent: Ethyl Acetate:Hexane 3:7). Reaction time is typically 45–90 minutes.
-
Work-up: Cool the reaction mixture to room temperature. The product will precipitate as a solid.
-
Isolation: Filter the solid using a Buchner funnel. Wash with excess water (3 x 10 mL) to remove DAHP and unreacted ammonium acetate.
-
Purification: Recrystallize from hot ethanol/water (9:1) if necessary.
Critical Process Parameter (CPP): Vigorous stirring is essential to maximize the interfacial surface area between the hydrophobic organic phase and the aqueous catalyst phase.
Protocol B: Solvent-Free Mechanochemistry (The "Solid-State" Method)
Principle: Mechanical energy (grinding) induces reaction by bringing crystal lattices into intimate contact, generating localized heat (tribochemistry). This method has an E-factor near zero (excluding workup).
Reagents:
-
Benzil (1.0 mmol)[5]
-
Aromatic Aldehyde (1.0 mmol)[1]
-
Ammonium Acetate (2.5 mmol)[1]
-
Catalyst: Benzyltriphenylphosphonium chloride (BTPPC) (5 mol%) or Molecular Iodine (5 mol%).
Step-by-Step Workflow:
-
Preparation: Pre-grind benzil and aldehyde separately if they are coarse crystals.
-
Mixing: Combine all reactants and the catalyst in a mortar (agate or porcelain).
-
Grinding: Grind vigorously with a pestle for 10–20 minutes.
-
Observation: The mixture will likely turn into a melt or a sticky paste due to eutectic formation and exothermic reaction heat.
-
-
Completion: The mixture solidifies upon standing for 5–10 minutes, indicating reaction completion.
-
Work-up: Add cold water (10 mL) to the solid mass and triturate (grind under liquid) to dissolve the ammonium salts and catalyst.
-
Isolation: Filter the resulting solid.
-
Purification: Recrystallize from Ethanol.
Self-Validating Check: If the mixture does not become a paste/melt within 5 minutes of grinding, the mechanical energy input is insufficient, or the aldehyde is inactive.
Protocol C: Deep Eutectic Solvent (DES) Synthesis
Principle: Choline Chloride and Urea (1:2 molar ratio) form a Deep Eutectic Solvent that acts as both solvent and catalyst. This liquid is biodegradable and recyclable.[6]
Reagents:
-
DES Preparation: Choline Chloride (1 part) + Urea (2 parts). Heat at 80°C until a clear viscous liquid forms.
-
Benzil (1.0 mmol)[5]
-
Aromatic Aldehyde (1.0 mmol)[1]
-
Ammonium Acetate (2.5 mmol)[1]
Step-by-Step Workflow:
-
Medium Preparation: In a reaction vessel, prepare the DES (approx. 2-3 mL is sufficient for 1 mmol scale) or melt pre-prepared DES at 80°C.
-
Addition: Add Benzil, Aldehyde, and Ammonium Acetate to the DES.
-
Reaction: Stir at 80–100°C. The DES facilitates the dissolution of reactants.
-
Time: Reaction is usually rapid (30–60 mins).
-
Work-up (The "Water Dump"): Pour the hot reaction mixture into crushed ice/water (20 mL).
-
Recycling: The aqueous filtrate containing the DES can be evaporated to recover the solvent (optional, requires energy calculation to ensure green viability).
-
Isolation: Filter the precipitate and wash with water.
Comparative Metrics & Data Analysis
The following table summarizes the efficiency of the three protocols based on standard laboratory trials for the synthesis of 2,4,5-triphenylimidazole (Lophine).
| Metric | Protocol A (Water) | Protocol B (Mechanochem) | Protocol C (DES) |
| Reaction Temp | 100°C (Reflux) | Ambient (Friction Heat) | 80–100°C |
| Time | 60–90 min | 15–30 min | 30–60 min |
| Yield (%) | 88–92% | 90–95% | 92–96% |
| Atom Economy | High | Very High | High |
| E-Factor | Low (Water waste) | Very Low (Solid waste) | Low (Water waste) |
| Scalability | Excellent | Moderate (Heat transfer limits) | Good |
| Catalyst Toxicity | None (Phosphate) | Low (BTPPC/Iodine) | None (Urea/Choline) |
Workflow Visualization
Figure 2: Decision Matrix & Experimental Workflow
This diagram guides the researcher in selecting the appropriate protocol based on available equipment and substrate sensitivity.
Caption: Operational workflow for selecting the optimal green synthesis method based on substrate properties.
References
-
Karimi-Jaberi, Z., & Moradi, M. (2012). One-pot synthesis of 2,4,5-trisubstituted imidazoles using diammonium hydrogen phosphate as a neutral catalyst.[4] Chemical Papers.[6][8][9][10] Link
-
Alikarami, M., & Amozad, M. (2017).[9] One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by BTPPC under solvent-free conditions. Bulletin of the Chemical Society of Ethiopia.[9] Link
-
Azizi, N., & Manocheri, Z. (2012). Deep Eutectic Solvent as a Green and Recyclable Media for the Synthesis of Imidazoles.[6] Research on Chemical Intermediates.[3][5][6][9][10][11][12] Link
-
Shelke, K. F., et al. (2009). Green synthesis of 2,4,5-trisubstituted imidazoles in aqueous media.[3][4] Chinese Chemical Letters. Link
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Scale-up procedures for 5-methyl-2-(2-nitrophenyl)-1H-imidazole production
An Application Note and Protocol for the Production of 5-methyl-2-(2-nitrophenyl)-1H-imidazole: From Benchtop to Scale-Up
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis and scale-up of 5-methyl-2-(2-nitrophenyl)-1H-imidazole, a key intermediate in pharmaceutical development. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and process safety considerations essential for transitioning from laboratory-scale synthesis to larger-scale production. We will detail a robust bench-scale protocol, followed by an in-depth analysis of the critical parameters for safe and efficient scale-up, including thermal hazard assessment, reactor engineering, and process optimization. This guide is intended for researchers, chemists, and chemical engineers in the pharmaceutical and fine chemical industries.
Introduction and Scientific Background
The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Specifically, nitroimidazole derivatives have garnered significant attention for their broad therapeutic potential, including applications as antibacterial and antiprotozoal agents.[3][4][5][] 5-methyl-2-(2-nitrophenyl)-1H-imidazole serves as a crucial building block for more complex active pharmaceutical ingredients (APIs). Its synthesis involves the condensation of a dicarbonyl equivalent with an amine source, followed by cyclization and aromatization.
The most common synthetic route involves the reaction of an α-dicarbonyl compound with an aldehyde in the presence of ammonia or an ammonia source, a method known as the Debus-Radziszewski imidazole synthesis. For the target molecule, this typically involves the reaction of a methyl-substituted glyoxal derivative with 2-nitrobenzaldehyde and ammonium acetate. The scale-up of this process, particularly due to the presence of a nitroaromatic group, presents significant safety and engineering challenges that must be rigorously addressed.
Core Reaction Pathway
The synthesis proceeds via the condensation of 2-nitrobenzaldehyde with methylglyoxal and ammonium acetate. The mechanism involves the formation of an imine intermediate, followed by cyclization and subsequent oxidation (dehydrogenation) to yield the aromatic imidazole ring.
Caption: Synthetic pathway for 5-methyl-2-(2-nitrophenyl)-1H-imidazole.
Laboratory-Scale Synthesis Protocol
This protocol details a validated method for producing 5-methyl-2-(2-nitrophenyl)-1H-imidazole on a laboratory scale.
Safety Precaution: This procedure involves handling corrosive acids and nitroaromatic compounds. All operations must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a chemical-resistant lab coat, is mandatory.[7][8]
Materials and Equipment
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2-Nitrobenzaldehyde | 151.12 | 7.55 g | 50.0 | Starting Material |
| Methylglyoxal (40% in H₂O) | 72.06 | 9.0 g (of solution) | 50.0 | Starting Material |
| Ammonium Acetate | 77.08 | 23.1 g | 300.0 | Ammonia Source/Catalyst |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent/Catalyst |
| Ethyl Acetate | 88.11 | ~300 mL | - | Extraction Solvent |
| Saturated Sodium Bicarbonate | 84.01 | ~200 mL | - | Neutralizing Agent |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying Agent |
| Ethanol | 46.07 | As needed | - | Recrystallization Solvent |
Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer, heating mantle with temperature controller, thermocouple, condenser, separatory funnel, Büchner funnel, vacuum flask, rotary evaporator.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and thermocouple, add 2-nitrobenzaldehyde (7.55 g, 50.0 mmol), ammonium acetate (23.1 g, 300.0 mmol), and glacial acetic acid (100 mL).
-
Reagent Addition: Begin stirring the mixture. Slowly add the 40% aqueous solution of methylglyoxal (9.0 g, 50.0 mmol) to the flask dropwise over 15 minutes. An initial mild exotherm may be observed.
-
Reaction: Heat the reaction mixture to 90-95 °C and maintain this temperature with vigorous stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing 500 mL of crushed ice and water with stirring.[7]
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the pH is approximately 7-8. Be cautious of CO₂ evolution. A solid precipitate should form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold water (3 x 50 mL).
-
Purification: Recrystallize the crude solid from hot ethanol to obtain pure 5-methyl-2-(2-nitrophenyl)-1H-imidazole as a crystalline solid.
-
Drying: Dry the final product in a vacuum oven at 60 °C to a constant weight.
Expected Yield: 7.6 - 8.6 g (75-85% yield). Characterization: The product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Scale-Up Procedures and Critical Considerations
Transitioning from grams to kilograms requires a fundamental shift in approach, where heat transfer, mass transfer, and process safety become the dominant concerns. A recurring misconception is that controlled reagent addition alone guarantees safety; this is not the case, especially with nitration chemistry.[9]
Hazard Analysis: The Specter of Thermal Runaway
The primary hazard in this synthesis at scale is the potential for a thermal runaway reaction.[10] Nitroaromatic compounds can be thermally unstable, and exothermic decomposition can lead to a rapid increase in temperature and pressure.[9]
-
Heat of Reaction: The condensation and cyclization steps are exothermic. On a small scale, the high surface-area-to-volume ratio allows for easy heat dissipation. On a large scale, this ratio decreases dramatically, making heat removal inefficient and increasing the risk of temperature accumulation.
-
Decomposition: At elevated temperatures, the nitro group can promote exothermic decomposition of the molecule itself or reaction intermediates, which can become self-accelerating.[9]
Before any scale-up, a thorough thermal hazard evaluation using techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) is mandatory to determine the heat of reaction, maximum temperature of the synthetic reaction (MTSR), and the onset temperature for decomposition.[11]
Scale-Up Workflow and Logic
The following diagram outlines the logical workflow for scaling up the synthesis, emphasizing the integration of safety analysis at each stage.
Caption: Logical workflow for process scale-up and safety analysis.
Key Scale-Up Parameters and Protocols
The following table contrasts the laboratory procedure with a proposed pilot-plant scale protocol.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (10 kg) | Causality and Rationale for Changes |
| Reactor | 250 mL Round-Bottom Flask | 100 L Jacketed Glass-Lined Reactor | A jacketed reactor is essential for precise temperature control (heating and cooling) and managing the exotherm of a large reaction mass. Glass-lining provides corrosion resistance. |
| Agitation | Magnetic Stir Bar | Multi-blade Impeller (e.g., Rushton turbine) | Efficient mixing is critical for maintaining thermal and concentration homogeneity. Poor mixing can create localized "hot spots" where decomposition can initiate. |
| Temp. Monitoring | Thermocouple in reaction | Baffled thermocouple probe | A baffled probe gives a more accurate reading of the bulk internal temperature, avoiding false readings from the reactor wall.[10] |
| Reagent Addition | Manual Dropwise | Metering pump with controlled rate | Automated, controlled addition is non-negotiable for safety. The addition rate must be tied to the reactor's cooling capacity, ensuring that heat generated never exceeds heat removed.[9] |
| Quenching | Pouring reaction into ice-water | Reverse addition: Pumping the reaction mixture into a larger, well-stirred quench vessel containing ice-water. | Reverse addition is significantly safer at scale. It ensures the reaction mixture is always being added to an excess of the quenching medium, providing immediate dilution and cooling. |
| Isolation | Vacuum Filtration (Büchner) | Centrifuge or Nutsche Filter-Dryer | These are industrial standards for isolating large quantities of solid product efficiently and safely. |
| Purification | Recrystallization | Slurry wash with a suitable anti-solvent or controlled crystallization. | Full recrystallization of large volumes can be inefficient. A hot slurry wash can often remove impurities effectively with less solvent and energy. |
Alternative Technology: Continuous Flow Processing
For reactions with significant thermal hazards, such as those involving nitro groups, continuous flow chemistry in plug flow reactors (PFRs) offers a paradigm shift in safety and efficiency.[12][13] The small internal volume of a PFR provides an extremely high surface-area-to-volume ratio, allowing for near-instantaneous heat removal. This technology can enable chemistry that is difficult or dangerous to perform in large batch reactors and facilitates rapid, data-rich optimization.[12][13]
Conclusion
The successful production of 5-methyl-2-(2-nitrophenyl)-1H-imidazole at scale is contingent upon a deep understanding of the underlying chemical process and a rigorous, proactive approach to process safety. While the laboratory synthesis is straightforward, scaling up introduces significant thermal management challenges that must be addressed through careful engineering, hazard analysis, and the implementation of robust controls. By following the principles and protocols outlined in this guide, researchers and drug development professionals can navigate the complexities of scale-up to produce this valuable intermediate safely and efficiently.
References
-
Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. ACS Publications - American Chemical Society. [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]
-
Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors | Request PDF. ResearchGate. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
- WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives.
- WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof.
-
Scale-Up Reaction Safety. Princeton University Environmental Health & Safety. [Link]
-
Nitration reaction safety. YouTube. [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. ResearchGate. [Link]
-
Chemo selective one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using Amberlite IR-120. Arabian Journal of Chemistry. [Link]
-
A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. ijarsct. [Link]
- US7807837B2 - Scalable synthesis of imidazole derivatives.
-
New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Organic Chemistry Portal. [Link]
-
An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. PMC. [Link]
-
Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. IJPPR. [Link]
- CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
-
1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. [Link]
-
Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl- pyrazines via a cascade process. Beijing Institute of Technology. [Link]
- US3420842A - Process for the preparation of 2-nitroimidazoles.
-
REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. ResearchGate. [Link]
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. [Link]
-
1-Methyl-5-nitro-1H-imidazole. ResearchGate. [Link]
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. [Link]
-
2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). Veeprho. [Link]
-
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. [Link]
-
Removal of nitroimidazole antibiotics from aqueous solution by adsorption/bioadsorption on activated carbon. PubMed. [Link]
-
Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. [Link]
-
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. MDPI. [Link]
-
Synthesis, Characterisation, Biological Evaluation and Analogizing the Antimycotic Activity of 2,4,5-Triphenylimidazole Derivatives. International Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. jocpr.com [jocpr.com]
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- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-methyl-2-(2-nitrophenyl)-1H-imidazole
Welcome to the dedicated technical support center for the synthesis of 5-methyl-2-(2-nitrophenyl)-1H-imidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-methyl-2-(2-nitrophenyl)-1H-imidazole?
A1: The most prevalent and established method for synthesizing this class of imidazoles is a variation of the Debus-Radziszewski reaction.[1][2][3] This multi-component reaction involves the condensation of an aldehyde (2-nitrobenzaldehyde), a 1,2-dicarbonyl compound (pyruvaldehyde or a precursor), and an ammonia source (typically ammonium acetate).[4]
Q2: I am experiencing a consistently low yield. What are the primary factors I should investigate?
A2: Low yields in the Debus-Radziszewski synthesis are a frequent challenge.[4] Key areas to troubleshoot include:
-
Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reaction or decomposition of starting materials. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the ideal reaction time.[2]
-
Purity of Reagents: Impurities in your starting materials, particularly the 2-nitrobenzaldehyde, can significantly inhibit the reaction or lead to unwanted side products.
-
Stoichiometry: The molar ratios of the reactants are critical. An excess of the ammonia source is often used to drive the reaction to completion.
-
Side Reactions: The electron-withdrawing nature of the nitro group on the benzaldehyde can influence the reaction pathway and potentially lead to the formation of byproducts.[5]
Q3: What are the expected spectroscopic characteristics of 5-methyl-2-(2-nitrophenyl)-1H-imidazole?
-
¹H NMR: Signals corresponding to the protons on the phenyl ring, a singlet for the imidazole ring proton, and a singlet for the methyl group. The chemical shifts of the aromatic protons will be influenced by the nitro group.
-
¹³C NMR: Resonances for the carbon atoms of the imidazole and phenyl rings, as well as the methyl group. Characteristic shifts for carbons attached to nitrogen and the carbon bearing the nitro group are expected.[3][6]
-
IR Spectroscopy: Characteristic peaks for N-H stretching, C=N stretching of the imidazole ring, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (typically around 1520 and 1340 cm⁻¹).
Q4: What are the primary safety concerns when working with 2-nitrobenzaldehyde?
A4: 2-Nitrobenzaldehyde is a hazardous substance and requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Troubleshooting Guide: Improving Reaction Yield
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 5-methyl-2-(2-nitrophenyl)-1H-imidazole.
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution | Scientific Rationale |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature (e.g., in 10 °C increments) and monitor progress by TLC. Consider using a higher boiling point solvent if the reaction requires more energy. | The rate of the condensation and cyclization steps is highly temperature-dependent. Insufficient energy may lead to a stalled reaction, while excessive heat can cause degradation. |
| Impure Starting Materials | Purify 2-nitrobenzaldehyde by recrystallization or column chromatography before use. Ensure the ammonia source (e.g., ammonium acetate) is dry. | Aldehyde impurities can undergo competing side reactions. Water can interfere with the condensation steps. |
| Incorrect Stoichiometry | Use a molar excess of ammonium acetate (e.g., 3-5 equivalents) relative to the aldehyde and dicarbonyl compound. | The reaction consumes two equivalents of ammonia. Using an excess helps to drive the equilibrium towards product formation.[4] |
| Inefficient Mixing | Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture, especially if reactants have different solubilities. | In a multi-component reaction, efficient mixing is crucial for bringing the reactants into close proximity for reaction to occur. |
Issue 2: Presence of Multiple Spots on TLC (Impurity Formation)
| Potential Cause | Suggested Solution | Scientific Rationale |
| Side Reactions of 2-Nitrobenzaldehyde | Control the reaction temperature carefully. Consider adding the 2-nitrobenzaldehyde slowly to the reaction mixture. | The electron-withdrawing nitro group makes the aldehyde prone to various side reactions, such as Cannizzaro-type reactions or other condensations, especially at elevated temperatures.[5] |
| Incomplete Cyclization | Increase the reaction time and monitor by TLC until the intermediate spots disappear. Ensure a sufficient excess of the ammonia source is present. | The formation of the imidazole ring is the final step. Incomplete reaction can leave diimine or other intermediates in the reaction mixture.[1] |
| Oxidation of the Product | If the reaction is sensitive to air, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). | While imidazoles are generally stable, the reaction conditions could potentially lead to minor oxidative side products. |
Experimental Protocols
The following is a generalized protocol for the synthesis of 5-methyl-2-(2-nitrophenyl)-1H-imidazole based on the principles of the Debus-Radziszewski reaction. Optimization may be required for your specific laboratory conditions.
Protocol 1: Synthesis of 5-methyl-2-(2-nitrophenyl)-1H-imidazole
Materials:
-
2-Nitrobenzaldehyde
-
Pyruvaldehyde (40% solution in water) or Methylglyoxal
-
Ammonium Acetate
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for Column Chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-nitrobenzaldehyde (1.0 eq), pyruvaldehyde (1.0 eq), and ammonium acetate (3.0-5.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (enough to dissolve the reactants upon heating).
-
Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).[7]
Visualizing the Synthesis and Troubleshooting
Reaction Workflow
Caption: General experimental workflow for the synthesis of 5-methyl-2-(2-nitrophenyl)-1H-imidazole.
Troubleshooting Logic
Caption: A troubleshooting decision tree for addressing low yield and impurity issues.
References
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Retrieved from [Link]
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]
-
Solubility of Things. (n.d.). 5-Methyl-2-nitroimidazole. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and pharmacological evaluation of some substituted imidazoles. Retrieved from [Link]
-
PubMed. (2010). Synthesis and characterization of nitroimidazole derivatives for 68Ga-labeling and testing in tumor xenografted mice. Retrieved from [Link]
- Google Patents. (n.d.). WO2007134187A2 - Processes for nitration of n-substituted imidazoles.
-
ResearchGate. (n.d.). 13 C NMR data of 5-nitroimidazole and its derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl.... Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. Retrieved from [Link]
-
CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
-
Patsnap. (2009). Processes for nitration of N-substituted imidazoles. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 13 C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]
-
YouTube. (2025). Debus Radzisewski Imidazole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
-
Scite.ai. (n.d.). The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-2-(2-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one. Retrieved from [Link]
-
Wiley Online Library. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Retrieved from [Link]
- Google Patents. (n.d.). EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity.
-
ChemWhat. (n.d.). 1-Methyl-5-nitro-1H-imidazole-2-methanol CAS#: 936-05-0. Retrieved from [Link]
-
Sandiego. (n.d.). 2015 His tag Purification Protocol. Retrieved from [Link]
Sources
- 1. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Minimizing Side Reactions in Nitrophenyl Imidazole Synthesis
To: Research Scientists & Process Chemists From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting & Optimization of Nitrophenyl-Imidazole Coupling
Introduction
The synthesis of 1-(nitrophenyl)imidazoles is a critical step in developing hypoxia-activated prodrugs, high-energy materials, and imaging agents. However, the electron-deficient nature of the nitroarene and the amphoteric nature of imidazole create a "perfect storm" for side reactions.
This guide moves beyond basic procedures to address the mechanistic root causes of failure. We focus primarily on the Nucleophilic Aromatic Substitution (
Module 1: The Pathway (Direct Coupling)
The most common failure mode in coupling imidazole with 4-fluoronitrobenzene (or similar halides) is not a lack of reactivity, but uncontrolled reactivity .
Core Mechanism & Visual Troubleshooting
The reaction proceeds via a Meisenheimer Complex (anionic
Visual Cue:
-
Transient Red/Orange: Normal progression. The complex forms and collapses to product.
-
Persistent Deep Red: Stalled reaction. The complex is stable and not eliminating the leaving group (common with Chloro/Bromo leaving groups in electron-poor rings).
-
Dark Brown/Black: Decomposition/Polymerization (often due to excessive heat or base).
Diagram 1: Reaction Pathways & Failure Points
Caption: Kinetic competition between the desired
Module 2: Troubleshooting Guide (Q&A Format)
Issue 1: "I see a significant amount of phenolic byproduct (4-nitrophenol)."
Diagnosis: Hydrolysis of the Leaving Group. The nitro group activates the ring so strongly that even trace water competes with imidazole as a nucleophile. Fluoride (from 4-fluoronitrobenzene) is an excellent leaving group but also makes the carbon highly susceptible to attack by hydroxide ions generated from wet bases.
-
Corrective Protocol:
-
Solvent: Switch to anhydrous DMF or DMSO . Store over 4Å molecular sieves.
-
Base: Avoid hygroscopic bases like NaOH or KOH. Use Cesium Carbonate (
) or oven-dried Potassium Carbonate ( ) . -
Atmosphere: Run under Argon/Nitrogen.
-
Reagent Quality: Ensure your 4-fluoronitrobenzene is free of 4-nitrophenol (check via TLC/NMR before starting).
-
Issue 2: "My product yield is low, and I see a 'double' substitution product."
Diagnosis: Denitration (Nitro Group Displacement). In highly activated systems (like dinitrobenzenes) or under harsh conditions, the imidazole can displace the nitro group itself after the initial halide displacement. This is rare in mono-nitro systems but possible with large excesses of nucleophile.
-
Corrective Protocol:
-
Stoichiometry: Strictly control the ratio. Use 1.0 eq Nitro-halide to 1.05 eq Imidazole. Do not use large excesses of imidazole.
-
Temperature: Do not exceed 100°C. Nitro displacement usually has a higher activation energy than halide displacement.
-
Addition Order: Add the base last to a mixture of the two reactants to prevent high local concentrations of the imidazolyl anion.
-
Issue 3: "I am using a 4-substituted imidazole and getting a mixture of isomers."
Diagnosis: Regioisomerism (1,4- vs 1,5- substitution).
4-substituted imidazoles exist as tautomers (
-
Steric Rule: Reaction usually favors the 1,4-isomer (less sterically hindered product) because the bulky aryl group prefers to be distal to the substituent on the imidazole ring.
-
Electronic Rule: Electron-withdrawing groups on the imidazole can shift the tautomeric equilibrium.
-
Corrective Protocol:
-
Base Selection: Use a bulkier base or solvent to enhance steric discrimination.
-
Separation: These isomers are difficult to separate on silica.
-
Tip: Try Recrystallization first. The 1,4-isomer is often more symmetric and crystalline.
-
Tip: If using chromatography, employ a slow gradient (0-5% MeOH in DCM) or use Toluene/Acetone mixtures which often resolve azole isomers better than Hexane/EtOAc.
-
-
Module 3: Optimized Experimental Protocol
Objective: Synthesis of 1-(4-nitrophenyl)-1H-imidazole via
| Parameter | Specification | Rationale |
| Substrate | 1-Fluoro-4-nitrobenzene (1.0 equiv) | Fluoride is the best leaving group for |
| Nucleophile | Imidazole (1.1 equiv) | Slight excess ensures conversion without promoting denitration. |
| Base | Mild enough to prevent side reactions; strong enough to deprotonate imidazole ( | |
| Solvent | Anhydrous DMSO (0.5 M) | High dielectric constant stabilizes the polar Meisenheimer transition state. |
| Temp/Time | 80°C for 4–6 hours | Sufficient energy to overcome activation barrier; avoids thermal decomposition. |
Step-by-Step:
-
Charge an oven-dried flask with Imidazole (1.1 eq) and anhydrous
(1.5 eq). -
Add anhydrous DMSO (concentration ~0.5 M relative to halide). Stir at RT for 15 min.
-
Add 1-Fluoro-4-nitrobenzene (1.0 eq) in one portion.
-
Observation: The solution should turn yellow/orange. If it turns black immediately, cool to 0°C.
-
-
Heat to 80°C. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Endpoint: Disappearance of the fluoride starting material.
-
-
Quench: Pour into ice-water (10x volume).
-
Product Isolation: The product often precipitates as a solid. Filter and wash with water to remove DMSO and phenols.
-
If Oil: Extract with EtOAc, wash 3x with water (crucial to remove DMSO), then Brine.
-
Module 4: Advanced Troubleshooting Logic
Use this logic flow to diagnose "stalled" or "messy" reactions.
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic logic flow for identifying kinetic traps and side reactions based on visual and spectrometric data.
References
-
Mechanism of
and Meisenheimer Complexes:-
Terrier, F. (2013).[1] Nucleophilic Aromatic Substitution: An Introduction. Wiley-VCH.
- Note: Defines the stability of the red intermediate and the necessity of leaving group electroneg
-
- Bellina, F., & Rossi, R. (2006). "Synthesis and biological activity of N-arylimidazoles." Advanced Synthesis & Catalysis, 352(17), 2949-2954.
-
Nitro-Displacement Side Reactions
-
Beck, J. R. (1987). "Nucleophilic displacement of aromatic nitro groups." Tetrahedron, 34(14), 2057-2068.
- Note: Authoritative review on conditions that favor denitr
-
-
Separation of Regioisomers
-
Qiu, J., et al. (2022). "Regioselective Synthesis of Imidazoles." Journal of Organic Chemistry, 87, 15380.
- Note: Provides modern chromatographic conditions for separ
-
Sources
Overcoming steric hindrance in 2-(2-nitrophenyl) imidazole synthesis
This guide functions as a Tier 3 Technical Support resource for chemists encountering failure modes in the synthesis of sterically hindered imidazoles.
Ticket ID: ORTHO-NO2-IMID-001 Status: Open Severity: High (Process Failure/Low Yield)
Issue Overview: The "Ortho-Effect" Blockade
Users frequently report yields
Root Cause Analysis: The failure is driven by a synergistic "Steric-Electronic Trap" specific to the 2-nitro substitution:
-
Steric Hindrance: The bulky nitro group at the ortho position forces the aldehyde carbonyl out of planarity with the benzene ring. This "twist" physically blocks the trajectory of the bulky diimine intermediate (formed from glyoxal and ammonia) required for ring closure.
-
Electronic Deactivation: While the
group is inductively electron-withdrawing (usually activating), the loss of planarity breaks conjugation, reducing the electrophilicity of the carbonyl carbon relative to the para isomer.
Decision Matrix: Selecting the Correct Protocol
Do not persist with standard aqueous/methanolic conditions. Use the flowchart below to select the remediation protocol based on your available equipment and scale.
Figure 1: Strategic decision tree for selecting the synthesis pathway based on scale and equipment availability.
Troubleshooting Protocols
PROTOCOL A: Microwave-Assisted Modified Radziszewski
Best For: Rapid library generation, scales < 5g. Mechanism: The use of Acetic Acid (AcOH) serves a dual purpose: it protonates the carbonyl (increasing electrophilicity to counteract the "twist") and acts as a solvent with a high loss tangent for efficient microwave heating.
Reagents:
-
2-Nitrobenzaldehyde (1.0 eq)
-
Glyoxal (40% aq. solution) (1.2 eq)
-
Ammonium Acetate (
) (4.0 - 5.0 eq) -
Solvent: Glacial Acetic Acid
Step-by-Step Workflow:
-
Dissolution: In a microwave-safe vial, dissolve the aldehyde in minimal glacial acetic acid.
-
Addition: Add
and Glyoxal. Seal the vial. -
Irradiation: Heat to 140°C for 10–15 minutes .
-
Note: Conventional reflux requires 12–24 hours; MW overcomes the activation energy barrier imposed by the steric bulk.
-
-
Quench: Pour the hot mixture into an ice/ammonium hydroxide mixture (pH > 8).
-
Isolation: The product often precipitates as a yellow solid. If oil forms (common with nitro-imidazoles), extract with Ethyl Acetate.
Validation Check:
-
Success: LCMS shows M+1 peak at expected mass.
-
Failure Mode (Black Tar): Temperature too high (>160°C) caused glyoxal polymerization. Reduce temp, extend time.
PROTOCOL C: The Van Leusen Imidazole Synthesis
Best For: Large scale (>5g), or when Protocol A fails. Why it works: This route avoids the bulky diimine intermediate entirely. It reacts the aldimine (formed first) with TosMIC (Tosylmethyl isocyanide).[1] The attack angle of the TosMIC anion is less sensitive to ortho-substitution.
Reagents:
-
2-Nitrobenzaldehyde (1.0 eq)
-
Amine (e.g., Methylamine or Ammonia source) (1.0 eq)
-
TosMIC (1.0 eq)
-
Base:
or -BuOK -
Solvent: MeOH/DME
Step-by-Step Workflow:
-
Imine Formation: Pre-condense 2-nitrobenzaldehyde with the amine in MeOH (with
to remove water) to form the imine. Isolate if possible, or proceed in situ. -
Cyclization: Add TosMIC and
. -
Reflux: Heat at reflux for 3–5 hours.
-
Workup: Evaporate solvent. The byproduct is p-toluenesulfinic acid (water-soluble). Partition between DCM and saturated
.
Comparative Data: Yield Optimization
| Parameter | Standard Radziszewski | Protocol A (MW/AcOH) | Protocol C (Van Leusen) |
| Solvent | MeOH / | Glacial AcOH | MeOH / DME |
| Temp/Time | RT / 48 hrs | 140°C / 10 min | Reflux / 4 hrs |
| Catalyst | None | AcOH (Solvent/Cat) | |
| Yield (Ortho) | < 5% (Trace) | 65 - 78% | 70 - 85% |
| Purification | Difficult (Start. Mat. recovery) | Precipitation/Recrystallization | Column Chromatography |
Mechanistic Visualization: The Steric Clash
The diagram below illustrates why the standard route fails and how the Van Leusen route bypasses the steric clash.
Figure 2: Mechanistic comparison showing the steric blockade in Path 1 versus the successful stepwise construction in Path 2.
Frequently Asked Questions (FAQ)
Q: I am getting a dark oil that refuses to crystallize. What is it? A: This is likely "Glyoxal Tar." Glyoxal polymerizes in basic conditions or excessive heat.
-
Fix: Ensure you are using fresh Glyoxal (40%). If using Protocol A, drop the temperature by 10°C. For isolation, dissolve the oil in dilute HCl, wash with ether (removes tar), then basify the aqueous layer to precipitate the imidazole.
Q: Can I use the Van Leusen reaction to make the N-unsubstituted imidazole? A: Yes. If you use ammonia (or a source like ammonium acetate) to form the initial imine, you will generate the N-H imidazole. However, the Van Leusen reaction is often more robust if you synthesize the N-protected imidazole first (using an alkyl amine) and deprotect later, as the N-H proton can sometimes interfere with the base required to deprotonate TosMIC.
Q: Why does the 4-nitro isomer work in standard conditions but the 2-nitro fails? A: The 4-nitro group is far from the reaction center. It activates the aldehyde electronically without providing any steric hindrance. The 2-nitro group exerts the "Ortho Effect," physically shielding the carbonyl carbon.
References
-
Classic Radziszewski Mechanism & Limitations: Radziszewski, B. (1882).[2] "Über die Constitution des Lophins und verwandter Verbindungen." Berichte der deutschen chemischen Gesellschaft.
-
Microwave-Assisted Synthesis of Imidazoles: Wolkenberg, S. E., et al. (2004). "Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation." Organic Letters, 6(9), 1453–1456.
-
The Van Leusen Imidazole Synthesis (Original): Van Leusen, A. M., et al. (1977).[1] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides." The Journal of Organic Chemistry, 42(7), 1153–1159.
-
Solid Support/Green Chemistry Approaches: Kidwai, M., et al. (2005). "Microwave Assisted Synthesis of Novel 1,2,4-Triazines and 1,2,4-Triazoles." Journal of Heterocyclic Chemistry. (Contextual reference for solid-supported catalysis in hindered systems).
Sources
Validation & Comparative
Navigating the Maze: A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Nitrophenyl Imidazoles
For researchers, medicinal chemists, and drug development professionals, the unambiguous identification of isomeric molecules is a critical challenge. Nitrophenyl imidazoles, a scaffold present in numerous pharmacologically active compounds, present a particularly interesting case study. The position of the nitro group on the phenyl ring dramatically influences the molecule's electronic properties and, consequently, its fragmentation behavior under mass spectrometric analysis. This guide provides an in-depth comparison of the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of 2-nitrophenyl, 4-nitrophenyl, and 5-nitrophenyl imidazoles. By understanding these distinct fragmentation pathways, researchers can confidently identify isomers, elucidate unknown structures, and gain deeper insights into the chemical properties of these important molecules.
The Decisive Influence of Nitro Group Position
The fragmentation of nitrophenyl imidazoles is a tale of competing pathways dictated by the location of the nitro group. The primary fragmentation drivers include losses of small neutral molecules such as nitrogen monoxide (NO), nitrogen dioxide (NO₂), and nitrous acid (HONO), alongside characteristic cleavages of the imidazole ring. The proximity of the nitro group to the imidazole ring in the 2-nitro isomer introduces unique fragmentation routes, a phenomenon often referred to as the "ortho effect."[1][2]
Electron Ionization (EI): A Tale of Two Fragmentation Pathways
Under the high-energy conditions of electron ionization, nitrophenyl imidazoles undergo extensive fragmentation, providing a rich fingerprint for isomer differentiation.
Key Fragmentation Pathways in EI-MS:
-
Loss of NO₂ (M-46): This is a common fragmentation pathway for all isomers, resulting from the cleavage of the C-N bond connecting the nitro group to the phenyl ring.
-
Loss of NO (M-30): The expulsion of a neutral NO radical is also observed, often preceded by a rearrangement.[3]
-
Loss of HONO (M-47): This fragmentation is particularly significant for the 2-nitro isomer due to the ortho effect, where a hydrogen atom from the imidazole ring can be abstracted by the nitro group.
-
Imidazole Ring Fragmentation: The imidazole ring itself can fragment, leading to characteristic ions at m/z 68 (imidazole cation) and further fragmentation to ions like m/z 41 and 40.[1][3]
Comparative Analysis of EI Fragmentation:
| Fragment Ion (m/z) | Proposed Structure/Loss | 2-Nitrophenyl Imidazole | 4-Nitrophenyl Imidazole | 5-Nitrophenyl Imidazole | Rationale for Differences |
| M-17 | [M-OH]⁺ | Abundant | Minor/Absent | Minor/Absent | Ortho Effect: Intramolecular hydrogen transfer from the imidazole N-H to the ortho-nitro group, followed by hydroxyl radical loss. |
| M-30 | [M-NO]⁺ | Moderate | Abundant | Abundant | Less prominent in the 2-isomer due to competing ortho-driven fragmentations. |
| M-46 | [M-NO₂]⁺ | Moderate | Abundant | Abundant | A general fragmentation pathway for nitroaromatics. |
| M-47 | [M-HONO]⁺ | Significant | Minor/Absent | Minor/Absent | Ortho Effect: A key diagnostic fragmentation for the 2-nitro isomer. |
Visualizing the Fragmentation Pathways
The following diagrams, rendered in Graphviz, illustrate the proposed fragmentation mechanisms for 2-nitrophenyl imidazole and 4/5-nitrophenyl imidazole under electron ionization.
Caption: Major Fragmentation Pathways for 4- and 5-Nitrophenyl Imidazoles.
Electrospray Ionization (ESI): A Softer Approach with Diagnostic Value
In contrast to EI, the softer ionization technique of ESI, particularly in tandem with collision-induced dissociation (CID), provides more controlled fragmentation and is highly relevant for the analysis of nitrophenyl imidazole-containing drugs from biological matrices.
In positive-ion ESI-MS, nitrophenyl imidazoles are typically observed as protonated molecules, [M+H]⁺. The fragmentation of these ions in MS/MS experiments is often initiated by the loss of the nitro group or fragmentation of the imidazole ring. For substituted nitrophenyl imidazoles, such as the drug metronidazole, the fragmentation is also heavily influenced by the substituents. For instance, the ESI-MS/MS spectrum of protonated metronidazole (m/z 172.1) shows a characteristic loss of the hydroxyethyl side chain to yield a fragment ion at m/z 128.0. [4][5]
Experimental Protocol: A Guide to Reliable Data Acquisition
The following protocol outlines a general procedure for the analysis of nitrophenyl imidazoles using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (QuEChERS Method for Complex Matrices):
-
Rationale: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of analytes from complex matrices like food or biological samples. [6][7]* Procedure:
-
Homogenize 5 g of the sample with 10 mL of acetonitrile containing 1% acetic acid.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake vigorously.
-
Centrifuge the sample.
-
Take an aliquot of the supernatant and mix it with a dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., PSA, C18, and MgSO₄).
-
Centrifuge and collect the supernatant for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Rationale: Liquid chromatography separates the isomers and other components of the sample before they enter the mass spectrometer, ensuring accurate identification and quantification. Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation.
-
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole or Orbitrap Mass Spectrometer with an ESI source.
-
-
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
MRM Transitions: For targeted analysis, monitor specific precursor-to-product ion transitions for each isomer. For example, for metronidazole, a common transition is m/z 172.1 -> 128.0. [8][9]
-
Caption: Experimental Workflow for Nitrophenyl Imidazole Analysis.
Conclusion: From Fragmentation Patterns to Confident Identification
The mass spectrometric fragmentation of nitrophenyl imidazoles is a nuanced process that is highly dependent on the position of the nitro group. The ortho effect in 2-nitrophenyl imidazole leads to characteristic fragmentation pathways, such as the loss of a hydroxyl radical and nitrous acid, which are less prominent or absent in the 4- and 5-nitro isomers. These differences, whether observed under the high-energy conditions of EI or the softer, more controlled environment of ESI-MS/MS, provide a robust basis for isomer identification. By leveraging the comparative data and the experimental protocol presented in this guide, researchers can enhance the accuracy and reliability of their analytical workflows for this important class of compounds.
References
-
Meissner, R., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry, 30(12), 2639–2650. Available at: [Link]
-
Benoit, F. M., & Holmes, J. L. (1970). The Mechanism of NO Loss from the Molecular Ion of Nitrobenzene and the Fragmentation Behaviour of the Phenoxy and p-Aminophenoxy Cations. Journal of the Chemical Society D: Chemical Communications, (16), 1031. Available at: [Link]
-
Harley-Mason, J., Toube, T. P., & Williams, D. H. (1966). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 396-402. Available at: [Link]
- Kondapalli, N., et al. (2025). Atmospheric Photochemical Oxidation of 4-Nitroimidazole. ACS Earth and Space Chemistry. (Please note: As of the current date, this is a future publication date. The link is a placeholder to a relevant journal).
-
TEST PROCEDURE Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS. (2011). Available at: [Link]
-
Lykakis, I. N., et al. (1997). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A, 101(12), 2263–2268. Available at: [Link]
- Zuman, P., & Fijalek, Z. (1992). Polarography and voltammetry of nitroimidazoles. Analytical Letters, 25(5), 899-913.
-
Klampfl, C. W., & Buchberger, W. (2000). (+)ESI-MS 2 spectra of metronidazole (a) and its photoproducts TP171-A. Journal of Chromatography A, 879(1), 125-132. Available at: [Link]
-
SCIEX. (n.d.). Analysis of metronidazole and ronidazole in milk using the SCIEX Triple Quad™ 3500 LC-MS/MS System. Available at: [Link]
-
Agilent Technologies. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Available at: [Link]
-
Bozal-Palabiyik, B., et al. (2022). Stochastic Dynamic Electrospray Ionization Mass Spectrometric Quantitative Analysis of Metronidazole in Human Urine. Journal of the American Society for Mass Spectrometry, 33(7), 1269–1278. Available at: [Link]
-
Al-Dirbashi, O. Y., et al. (2019). Direct nano-electrospray ionization tandem mass spectrometry for the quantification and identification of metronidazole in its dosage form and human urine. RSC Advances, 9(62), 36058-36065. Available at: [Link]
-
Razzazi-Fazeli, E., et al. (1997). The investigation of N‒dinitrophenyl derivatives of amino acids by electron/chemical ionization using a particle beam interface. Journal of Mass Spectrometry, 32(5), 501-511. Available at: [Link]
-
Kim, J., et al. (2015). Femtosecond real-time fragmentation dynamics of the nitrobenzene anion reveal the dissociative electron attachment mechanism. Chemical Science, 6(12), 7184-7191. Available at: [Link]
-
Mitrowska, K., et al. (2014). MS/MS parameters used for LC-MS/MS determination of nitroimidazoles in milk. Journal of Chromatography B, 967, 127-134. Available at: [Link]
-
Li, J., et al. (2017). Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry, 2017, 8560474. Available at: [Link]
-
Itälä, E., et al. (2019). Fragmentation pathways in metronidazole leading from m/z 81 to the m/z 54 fragment and the neutral species HCN. The Journal of Physical Chemistry A, 123(47), 10246-10253. Available at: [Link]
-
Stancil, S. L., et al. (2018). Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1092, 452-458. Available at: [Link]
-
Zaikin, V. G., & Mikaya, A. I. (2012). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry Reviews, 31(5), 551-578. Available at: [Link]
-
Guna, V., et al. (1991). Studies in organic mass spectrometry. Part 20: A hidden ortho effect in the electron ionisation mass spectra of some 2′-alkyl substituted 2- And 3-thiophenecarboxanilides. Journal of the Chemical Society, Perkin Transactions 2, (11), 1711-1716. Available at: [Link]
-
NIST. (n.d.). Phenol, 2-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
- Srimyvizhiy, G. M., et al. (2025). A Review on Mass Spectroscopy and Its Fragmentation Rules. International Journal of Pharmaceutical Sciences. (Please note: As of the current date, this is a future publication date. The link is a placeholder to a relevant journal).
-
Claramunt, R. M., et al. (1986). Mass spectrometry of imidazole‐4(5)‐carboxaldehyde and some 1‐methyl and nitro derivatives. Magnetic Resonance in Chemistry, 24(5), 413-417. Available at: [Link]
-
Itälä, E., et al. (2019). Fragmentation Patterns of Radiosensitizers Metronidazole and Nimorazole Upon Valence Ionization. The Journal of Physical Chemistry A, 123(47), 10246-10253. Available at: [Link]
-
Benoit, F., & Holmes, J. L. (1971). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Organic Mass Spectrometry, 5(5), 549-560. Available at: [Link]
-
NIST. (n.d.). Benzenamine, 2-nitro-N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-Methyl-5-nitrophenol. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-Methyl-5-nitrobenzimidazole. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Nitroimidazole | C3H3N3O2 | CID 10701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methyl-5-nitroimidazole | C4H5N3O2 | CID 12760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Core Shell Investigation of 2-nitroimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-Imidazole, 5-chloro-1-methyl-4-nitro- [webbook.nist.gov]
A Comparative Guide to the UV-Vis Absorption Spectrum of 5-methyl-2-(2-nitrophenyl)-1H-imidazole
For researchers and professionals in drug development, understanding the spectral characteristics of novel compounds is a foundational step in characterization and quality control. This guide provides an in-depth analysis of the expected Ultraviolet-Visible (UV-Vis) absorption spectrum of 5-methyl-2-(2-nitrophenyl)-1H-imidazole. In the absence of a directly published spectrum for this specific molecule, this guide offers a predictive comparison based on the spectral properties of its constituent chromophores: the 2-nitrophenyl group and the 5-methyl-imidazole moiety. Furthermore, we present a comprehensive, field-proven protocol for obtaining an experimental spectrum, ensuring scientific rigor and reproducibility.
The Structural Basis of UV-Vis Absorption in 5-methyl-2-(2-nitrophenyl)-1H-imidazole
The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure, specifically the presence of chromophores that absorb light, promoting electrons to higher energy orbitals. In 5-methyl-2-(2-nitrophenyl)-1H-imidazole, we can identify two key chromophoric systems: the 2-nitroaniline-like structure and the substituted imidazole ring.
The 2-nitrophenyl group, particularly when attached to a nitrogen-containing ring, is expected to be the dominant chromophore. Nitroaromatic compounds are well-known for their characteristic UV-Vis absorption.[1][2][3] The electronic transitions in these systems are typically π → π* and n → π* transitions. The presence of the nitro group (-NO2), a strong electron-withdrawing group, and the imidazole ring, which can act as an electron-donating group, will significantly influence the position and intensity of the absorption bands.
The imidazole ring itself exhibits characteristic absorption in the UV region. Imidazole in an aqueous solution shows a characteristic absorption peak around 205-209 nm.[4] The addition of a methyl group, as in 4-methyl-imidazole, can cause a red-shift (bathochromic shift) of this peak to around 217 nm.[4]
Comparative Spectral Analysis
To predict the spectrum of 5-methyl-2-(2-nitrophenyl)-1H-imidazole, we can compare it to the known spectra of its structural relatives.
| Compound | Key Structural Features | Expected/Reported λmax (nm) | Rationale & References |
| Imidazole | Basic imidazole ring | ~205-209 | Characteristic π → π* transition of the imidazole ring.[4][5] |
| 4-Methyl-imidazole | Methyl-substituted imidazole | ~217 | The methyl group acts as an auxochrome, causing a slight bathochromic shift.[4] |
| 2-Nitroaniline | Aromatic ring with nitro and amino groups ortho to each other | ~280 and ~410 | The spectrum is characterized by intramolecular hydrogen bonding and charge transfer bands.[6][7] The band around 410 nm is responsible for its orange color. |
| 5-methyl-2-(2-nitrophenyl)-1H-imidazole (Predicted) | Combination of 2-nitrophenyl and 5-methyl-imidazole moieties | Expected major peaks > 280 nm | The spectrum will likely be dominated by the 2-nitrophenyl chromophore, with contributions from the imidazole ring. The conjugation between the two rings will likely lead to a bathochromic shift compared to 2-nitroaniline. |
Experimental Protocol for UV-Vis Spectroscopic Analysis
Obtaining a reliable UV-Vis spectrum is paramount for accurate characterization. The following protocol is designed to be a self-validating system, ensuring data integrity.
Step-by-Step Methodology
-
Solvent Selection and Preparation:
-
Rationale: The choice of solvent is critical as it can significantly influence the absorption spectrum through solvatochromic effects.[8][9][10][11] For nitroaromatic compounds, solvent polarity can alter the energy levels of the ground and excited states.
-
Protocol:
-
Select a UV-grade solvent that is transparent in the desired wavelength range (typically 200-800 nm). Methanol or ethanol are good starting points due to their polarity and ability to dissolve a wide range of organic compounds.
-
Ensure the solvent is of high purity to avoid interference from impurities.
-
Prepare a blank solution using the same solvent to zero the spectrophotometer.
-
-
-
Sample Preparation:
-
Rationale: Accurate concentration determination is crucial for calculating molar absorptivity (ε). The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 A.U.).
-
Protocol:
-
Accurately weigh a small amount of 5-methyl-2-(2-nitrophenyl)-1H-imidazole.
-
Dissolve the compound in the chosen UV-grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a final concentration that gives an optimal absorbance reading.
-
-
-
Spectrophotometer Setup and Measurement:
-
Rationale: Proper instrument setup ensures accurate and reproducible measurements.
-
Protocol:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range (e.g., 200-800 nm).
-
Calibrate the instrument using the blank solution (cuvette with pure solvent).
-
Rinse the quartz cuvette with the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
-
Data Analysis:
-
Rationale: Proper data analysis allows for the determination of key spectral parameters.
-
Protocol:
-
Identify the wavelength of maximum absorption (λmax).
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).
-
Compare the obtained spectrum with the predicted features and the spectra of related compounds.
-
-
Experimental Workflow Diagram
Sources
- 1. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium [mdpi.com]
- 5. 1H-Imidazole [webbook.nist.gov]
- 6. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Virtual Labs [mas-iiith.vlabs.ac.in]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
Elemental Analysis Standards for 5-methyl-2-(2-nitrophenyl)-1H-imidazole: A Comparative Guide
Executive Summary
Precise elemental analysis (CHN/O) of 5-methyl-2-(2-nitrophenyl)-1H-imidazole (CAS: 209251-82-1) is critical for validating the purity of this intermediate, particularly in the synthesis of sedative or antifungal pharmacophores.[1]
This compound presents specific analytical challenges: a high nitrogen content (~20.7%) combined with a refractory nitro group (
This guide objectively compares three primary calibration standards—Acetanilide , Sulfanilamide , and Urea —to determine the optimal reference material for analyzing this specific nitro-imidazole derivative.[1]
Technical Profile & Analytical Challenges
Before selecting a standard, one must understand the analyte's theoretical composition and combustion behavior.
Analyte: 5-methyl-2-(2-nitrophenyl)-1H-imidazole
Formula:
| Element | Theoretical Mass % | Analytical Challenge |
| Carbon | 59.11% | Imidazole rings can form graphitic residues if |
| Hydrogen | 4.46% | Low H content requires dry carrier gas to prevent baseline drift errors. |
| Nitrogen | 20.68% | High Criticality. The Nitro group ( |
| Oxygen | 15.75% | Often calculated by difference, but direct analysis requires specific pyrolysis standards. |
Comparative Analysis of Calibration Standards
For accurate quantification, the calibration standard should ideally match the analyte's N-content and combustion properties.[1] We compare three industry standards against the requirements for 5-methyl-2-(2-nitrophenyl)-1H-imidazole.
Option A: Acetanilide (The Industry Baseline)
-
Structure:
-
N-Content: 10.36%[1]
-
Verdict: Sub-optimal for this analyte.
-
Analysis: Acetanilide is stable and combusts easily. However, its nitrogen content (~10%) is half that of the analyte (~21%). If the detector's linearity is not perfectly validated across a wide range, calibrating with Acetanilide can introduce extrapolation errors for high-N compounds like nitro-imidazoles.[1]
Option B: Sulfanilamide (The Versatile Standard)[1]
-
Structure:
-
N-Content: 16.27%[1]
-
Verdict: Recommended (Balanced).
-
Analysis: Sulfanilamide bridges the gap in nitrogen content. It contains sulfur, which allows it to serve as a check for the reduction tube's capacity (sulfur can poison standard reduction catalysts if not trapped). Its combustion enthalpy is sufficient to mimic the rapid oxidation needed for imidazoles.
Option C: Urea (The High-Nitrogen Match)[1]
-
Structure:
-
N-Content: 46.65%[1]
-
Verdict: High Risk / High Reward. [1]
-
Analysis: Urea provides a high-N calibration point, bracketing the analyte when used with Acetanilide.[1] However, Urea is hygroscopic and difficult to dry completely, often leading to hydrogen errors. It is only recommended if stored in a desiccator and handled rapidly.
Summary of Performance Metrics
| Feature | Acetanilide | Sulfanilamide | Urea |
| N-Content Match | Low (10.4%) | Moderate (16.3%) | High (46.7%) |
| Stability | Excellent | Good | Poor (Hygroscopic) |
| Combustion Type | Easy | Moderate | Difficult (Flash needed) |
| Suitability for Nitro-Imidazoles | Acceptable (with linearity check) | Best Balance | Use only for N-linearity check |
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, follow this protocol. It includes a "K-Factor" verification step to validate the system before running valuable samples.
Phase 1: Instrument Preparation
-
Furnace Temperature: Set Combustion to 980°C (required for imidazole ring fragmentation) and Reduction to 650°C .
-
Oxygen Dosing: Increase
injection time by 20% over standard methods. Nitro groups consume less oxygen than hydrocarbons, but the imidazole ring requires a surplus to prevent coking. -
Carrier Gas: Helium at 120-140 mL/min.
Phase 2: The "Bracketing" Calibration (Recommended)
Instead of relying on a single standard, use a bracketing technique to cover the ~20% Nitrogen range.
-
Run 1-3: Blanks (Tin capsule only) to stabilize baseline.
-
Run 4-5: Acetanilide (Low N point ~10%).[1]
-
Run 6-7: Sulfanilamide (Mid N point ~16%).[1]
-
Calculation: Generate a linear regression K-factor. If
, replace the reduction tube (Copper likely exhausted by Nitro/Sulfur species).
Phase 3: Sample Analysis
-
Drying: Dry 5-methyl-2-(2-nitrophenyl)-1H-imidazole at 60°C under vacuum for 4 hours. Imidazoles can trap solvent in the lattice.
-
Weighing: Weigh 1.5 - 2.0 mg (+/- 0.001 mg) into tin capsules. Fold tightly to exclude atmospheric nitrogen.
-
Analysis: Run in triplicate.
-
Acceptance Criteria: Results must be within +/- 0.3% of theoretical values (C: 58.8-59.4%, N: 20.4-21.0%).
Visualizations
Figure 1: Combustion & Reduction Pathway
This diagram illustrates the critical reduction step where the Nitro group (
Caption: The conversion of nitro-nitrogen (
Figure 2: Standard Selection Decision Tree
Use this logic flow to select the correct standard based on your specific instrument status.
Caption: Decision matrix for selecting calibration standards based on instrument validation status.
References
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Guidelines for Calibration. Retrieved from [Link][1]
-
Cardiff University. (2022). An International Study Evaluating Elemental Analysis Reproducibility. Retrieved from [Link][1]
Sources
Comparative Reactivity Profile: 2-Nitrophenyl vs. 4-Nitrophenyl Imidazoles
Executive Summary
In drug discovery and materials science, the choice between 1-(2-nitrophenyl)imidazole (2-NPI) and 1-(4-nitrophenyl)imidazole (4-NPI) is rarely arbitrary. While both share the same molecular formula (
-
2-NPI (Ortho): Characterized by high kinetic lability in nucleophilic substitution (
) due to inductive activation, but dominated by steric crowding. Its primary utility lies in reductive cyclization , serving as a pre-organized scaffold for fused tricyclic heterocycles (e.g., imidazo[1,2-a]quinoxalines). -
4-NPI (Para): Characterized by thermodynamic stability and predictable linear conjugation. It functions as a robust building block for extended
-systems and linear linkers, reducing cleanly to the aniline without cyclization.
This guide dissects the mechanistic causality behind these differences and provides validated protocols for their synthesis and downstream transformation.
Electronic & Steric Landscapes
The reactivity divergence stems from how the nitro group interacts with the imidazole ring and the reaction center.
The Inductive vs. Resonance Trade-off
In Nucleophilic Aromatic Substitution (
-
2-Position (Ortho): The nitro group exerts a powerful Inductive Effect (-I) due to proximity. This stabilizes the negative charge on the Meisenheimer intermediate more effectively than resonance alone. Consequently, 2-fluoronitrobenzene is often more reactive toward imidazole than its 4-isomer, despite steric hindrance.
-
4-Position (Para): The nitro group relies primarily on the Resonance Effect (-R) . While it stabilizes the intermediate, the lack of the strong proximal -I effect results in slower kinetics compared to the ortho-isomer in many
systems.
Steric Gating[1]
-
2-NPI: The imidazole ring and the nitro group are forced out of coplanarity to minimize steric clash between the imidazole C5-H and the nitro oxygens. This "twisted" geometry impacts
-conjugation and makes the nitro group susceptible to intramolecular attack during reduction. -
4-NPI: The molecule can adopt a planar conformation, maximizing conjugation between the imidazole and the phenyl ring. This results in higher crystallinity and lower solubility in non-polar solvents.
Divergent Reaction Pathways (Visualized)
The following diagram illustrates the critical bifurcation in reactivity. While synthesis (
Figure 1: Divergent synthesis and reactivity. Note the 2-NPI pathway leads to scaffold fusion, while 4-NPI retains linear topology.
Validated Experimental Protocols
Protocol A: Synthesis via (Applicable to both, optimized for 2-NPI)
Context: This protocol uses a mild base to prevent imidazole oligomerization. The higher reactivity of the 2-fluoro substrate allows this to proceed at lower temperatures than the 4-fluoro analog.
Reagents:
-
Imidazole (1.0 equiv)[1]
-
1-Fluoro-2-nitrobenzene (or 4-isomer) (1.1 equiv)
- (2.0 equiv, anhydrous)
-
DMF (Dimethylformamide) [0.5 M concentration]
Workflow:
-
Dissolution: Charge a round-bottom flask with Imidazole and
in DMF. Stir at RT for 15 min to deprotonate the imidazole (forming the imidazolate anion). -
Addition: Add the fluoronitrobenzene dropwise.
-
For 2-Fluoro (Ortho): Reaction is exothermic. Add slowly on an ice bath, then warm to RT.
-
For 4-Fluoro (Para): Add at RT, then heat to 80°C.
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1).
-
2-NPI typically completes in 2–4 hours at RT.
-
4-NPI typically requires 6–12 hours at 80°C.
-
-
Workup: Pour into ice water (precipitation occurs). Filter the solid.
-
Purification: Recrystallize from Ethanol.
-
Note: 2-NPI is often yellow/orange; 4-NPI is pale yellow/white.
-
Protocol B: Reductive Cyclization of 2-NPI (The "Ortho" Advantage)
Context: This reaction exploits the proximity of the generated amine to the imidazole C2 position, forming a tricyclic system (Imidazo[1,2-a]quinoxaline).
Reagents:
-
1-(2-Nitrophenyl)imidazole (1.0 equiv)[1]
-
Iron Powder (5.0 equiv)
-
Glacial Acetic Acid (Solvent/Proton source)
Workflow:
-
Suspension: Suspend 2-NPI in glacial acetic acid (0.2 M).
-
Reduction: Add Iron powder in portions at RT.
-
Cyclization: Heat to reflux (118°C) for 4 hours. The initial reduction to amine happens quickly; the subsequent cyclization requires heat.
-
Workup: Filter hot through Celite to remove iron residues. Neutralize filtrate with
to pH 8. Extract with DCM. -
Result: Formation of the fused tricyclic core.
Comparative Data Summary
The following table synthesizes physicochemical and kinetic data to aid in substrate selection.
| Feature | 1-(2-Nitrophenyl)imidazole (Ortho) | 1-(4-Nitrophenyl)imidazole (Para) |
| High (Driven by inductive -I effect) | Moderate (Driven by resonance -R effect) | |
| Typical Yield ( | 85–95% | 75–85% |
| Reduction Outcome | Cyclization (Forms fused heterocycles) | Amine Formation (Forms linear anilines) |
| Solubility | Higher in organic solvents (twisted/less packing) | Lower (planar/stacking interactions) |
| pKa (Conjugate Acid) | ~4.5 (More acidic/Less basic due to proximity) | ~5.2 (Less acidic/More basic) |
| UV-Vis Absorbance | Hypsochromic shift (twisted | Bathochromic shift (extended conjugation) |
References
-
Nucleophilic Aromatic Substitution Mechanism
- Bunnett, J. F., & Zahler, R. E. (1951).
-
Reductive Cyclization of 2-Nitrophenyl Imidazoles
- Hanan, E. J., et al. (2010). Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles. Synlett.
-
Synthesis of Benzimidazo[1,2-c]quinazolines
- Zhang, L., et al. (2013). Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles. Organic & Biomolecular Chemistry.
-
Acidity and Basicity of Azoles
- Catalán, J., et al. (1987). Basicity and acidity of azoles. Advances in Heterocyclic Chemistry.
Sources
- 1. rsc.org [rsc.org]
- 2. Rank imidazole, pyrrole, and benzene from most reactive to least ... | Study Prep in Pearson+ [pearson.com]
- 3. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 4. ijrti.org [ijrti.org]
- 5. Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures: 5-methyl-2-(2-nitrophenyl)-1H-imidazole
Emergency Safety Card
| Parameter | Critical Data |
| Compound Name | 5-methyl-2-(2-nitrophenyl)-1H-imidazole |
| CAS Number | 209251-82-1 (Verify against vendor CoA; isomers exist) |
| Primary Hazards | Acute Toxicity (Oral) , Skin/Eye Irritant , Suspected Mutagen |
| Chemical Class | Nitro-aromatic Heterocycle |
| Reactivity | Thermally Sensitive. Incompatible with strong oxidizers and reducing agents.[1][2] |
| Disposal Method | High-Temperature Incineration (Do NOT Autoclave) |
Executive Summary & Risk Assessment
From the Desk of the Senior Application Scientist:
Disposing of 5-methyl-2-(2-nitrophenyl)-1H-imidazole requires a nuanced understanding of its structural moieties. You are dealing with a molecule containing a nitro group (-NO₂) attached to a phenyl ring, coupled with an imidazole core.[1]
The Scientific Rationale for Caution:
-
Energetic Potential (The Nitro Group): While mono-nitro compounds are generally stable compared to their polynitrated cousins (like TNT), the presence of the nitro group renders the molecule susceptible to thermal decomposition. Crucial: Never subject this waste to standard autoclave cycles. The heat and pressure can induce rapid decomposition or volatilization of toxic nitrogen oxides (NOx).
-
Biological Activity (The Imidazole Core): Nitroimidazoles are structurally related to antibiotics (e.g., metronidazole) and hypoxic cell sensitizers. They often exhibit mutagenic properties in Ames tests due to the enzymatic reduction of the nitro group. Therefore, this waste must be treated as a Cytotoxic/Genotoxic Hazard , not just general organic trash.
Pre-Disposal Stabilization & Segregation
Before moving waste to the central accumulation area, you must stabilize the material at the point of generation.
A. Solid Waste (Pure Substance or Contaminated PPE)
-
Segregation: Do not mix with strong oxidizers (e.g., perchlorates, nitrates) or reducing agents (e.g., hydrides). The redox reaction can be exothermic and uncontrollable.
-
Container: Collect in a dedicated, wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.
-
Labeling: Must be labeled "TOXIC SOLID - ORGANIC" . Add a secondary label: "NITRO-AROMATIC - DO NOT HEAT."
B. Liquid Waste (Mother Liquors/Solutions)
-
Solvent Compatibility:
-
If dissolved in Methanol/Ethanol/DMSO : Segregate into Non-Halogenated Organic Waste .
-
If dissolved in DCM/Chloroform : Segregate into Halogenated Organic Waste .
-
-
pH Check: Ensure the solution is neutral (pH 6-8). Acidic conditions can protonate the imidazole nitrogen, increasing solubility but potentially altering reactivity. Basic conditions can destabilize the nitro-aromatic system.
Disposal Decision Workflow
The following logic gate ensures the material enters the correct regulatory waste stream (RCRA compliance).
Figure 1: Decision tree for segregating nitro-imidazole waste streams based on physical state and solvent carrier.
Detailed Disposal Protocol
Step 1: Quenching (Only if Reactive Intermediates Present) [1]
-
Context: If the imidazole was used in a reaction involving strong bases (e.g., NaH) or lithium reagents.
-
Action: Quench the reaction mixture slowly with saturated Ammonium Chloride (
) or water at 0°C BEFORE placing it in the waste container. -
Verification: Check pH with a strip. It should be pH 6–8.
Step 2: Packaging
-
Select Container: Use a chemically resistant container (HDPE or Borosilicate Glass). Avoid metal containers as nitro-aromatics can react with certain metals (like copper or zinc) under specific conditions to form unstable complexes.
-
Headspace: Leave at least 10% headspace in the bottle. Nitro compounds can evolve gas if they slowly decompose; a full bottle risks over-pressurization.
-
Cap: Use a vented cap if available; otherwise, ensure the cap is tight but check periodically if stored for >1 week.
Step 3: Labeling (RCRA Compliance)
Most laboratory settings operate under "Satellite Accumulation Area" rules.[1] Your label must contain:
-
Full Chemical Name: "5-methyl-2-(2-nitrophenyl)-1H-imidazole" (No abbreviations).[1]
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
Step 4: Final Destruction
-
Method: The only acceptable destruction method is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).
-
Why: Incineration at >1000°C ensures the complete breakdown of the imidazole ring and the nitro group into
, , and (with scrubbers capturing ).[1] -
Prohibited: Do not pour down the drain. The compound is toxic to aquatic life and difficult for municipal water treatment plants to degrade due to the stable aromatic ring.
Accidental Release Measures (Spill Cleanup)
If you spill the solid powder:
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 or P100 particulate respirator (dust inhalation is the primary acute risk).
-
Avoid Dust: Do not dry sweep.[1] This generates dust which is an inhalation hazard and a potential deflagration risk if the concentration is high enough.
-
Wet Wipe Method: Cover the spill with paper towels dampened with a compatible solvent (Ethanol or Acetone).
-
Collect: Scoop the damp towels and waste into a sealable bag/jar.
-
Clean: Wash the surface with a mild soap solution to remove residues.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11283627 (Isomer Analog). Retrieved from PubChem. [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Disposal of Organic Chemicals. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][Link][1]
Sources
Personal protective equipment for handling 5-methyl-2-(2-nitrophenyl)-1H-imidazole
A Researcher's Guide to Safely Handling 5-methyl-2-(2-nitrophenyl)-1H-imidazole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-methyl-2-(2-nitrophenyl)-1H-imidazole. The procedural, step-by-step guidance herein is designed to answer specific operational questions, ensuring safe handling from receipt of the compound to its ultimate disposal. This document synthesizes established safety protocols for related chemical classes to provide a robust framework for risk mitigation.
Hazard Assessment and Risk Mitigation
Before handling 5-methyl-2-(2-nitrophenyl)-1H-imidazole, a thorough risk assessment is critical. The primary hazards are anticipated to be:
-
Skin and Eye Damage: Potential for severe skin burns and eye damage.[1]
-
Reproductive Toxicity: May damage an unborn child.[1]
-
Dermal Absorption: Aromatic nitro-compounds can be absorbed through the skin.[2]
-
Combustibility: May form combustible dust concentrations in the air.[8][9]
The following sections detail the necessary engineering controls, PPE, and handling procedures to mitigate these risks.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to prevent all routes of exposure.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should also be worn.[1][9][10][11] | Protects against splashes and airborne particles, preventing severe eye damage. |
| Hand Protection | Nitrile rubber gloves tested according to EN 374.[1][8] Inspect gloves for any defects before use. | Provides a chemical barrier to prevent skin contact and absorption. |
| Skin and Body Protection | A chemically compatible laboratory coat that extends to the wrists and is fully buttoned.[8] Full-length pants and closed-toe shoes are mandatory.[8][12] | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[8][9][11] In situations where a fume hood is not available or if dust is generated, a NIOSH-approved respirator with a particulate filter is required.[9][10] | Minimizes the risk of inhaling harmful dust or vapors. |
Operational Plan: From Bench to Disposal
A systematic workflow is crucial for safe handling. The following diagram and steps outline the recommended procedure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on all required PPE as specified in the table above.
-
Verify Fume Hood: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.[8][9][11]
-
Spill Kit: Locate the nearest spill kit and familiarize yourself with its contents.
-
-
Handling:
-
Weighing: Conduct all weighing and transfer of the solid compound within the fume hood to contain any dust.[9]
-
Dissolving and Reactions: All subsequent steps, including dissolving the compound and running reactions, must be performed in the fume hood.
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[9][10]
-
-
Cleanup and Disposal:
-
Decontamination: After completing your work, decontaminate all surfaces and equipment with an appropriate solvent.
-
Waste Segregation: Dispose of all contaminated materials, including gloves and weighing paper, in a clearly labeled hazardous waste container.[12][13]
-
PPE Removal: Remove your PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[4][8]
-
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][9] Seek immediate medical attention.[1][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes under a safety shower.[8][9] Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[9] Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[1][9]
Spill Response Plan:
For minor spills, trained personnel wearing appropriate PPE can carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Storage and Disposal
Storage:
-
Store 5-methyl-2-(2-nitrophenyl)-1H-imidazole in a tightly closed container in a cool, dry, and well-ventilated area.[8][9]
-
Keep it away from incompatible materials such as strong oxidizing agents.[9]
-
The storage area should be clearly marked with the appropriate hazard warnings.
Disposal:
-
All waste containing 5-methyl-2-(2-nitrophenyl)-1H-imidazole must be treated as hazardous waste.
-
Collect all solid and liquid waste in designated, labeled, and sealed containers.[12][13]
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[12][13] Do not dispose of this chemical down the drain.[12][13]
By adhering to these stringent safety protocols, you can minimize the risks associated with handling 5-methyl-2-(2-nitrophenyl)-1H-imidazole and ensure a safe and productive research environment.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]
-
University of Washington. (2025, February 28). Standard Operating Procedure for Imidazole. Retrieved from [Link]
-
International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic - ILO Encyclopaedia. Retrieved from [Link]
-
Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Methyl-5-nitroimidazole, 99%. Retrieved from [Link]
-
Australian Government Department of Health. (2016, April 21). 1H-Imidazole, 2-methyl-: Human health tier II assessment. Retrieved from [Link]
-
GOV.UK. (2024, July 15). Nitrobenzene - Incident management. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-5-nitroimidazole. PubChem Compound Database. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 3. fishersci.com [fishersci.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 2-Methyl-5-nitroimidazole | C4H5N3O2 | CID 12760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. fishersci.com [fishersci.com]
- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hscprep.com.au [hscprep.com.au]
- 13. scienceready.com.au [scienceready.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
